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  • Product: 2-(3-Bromo-5-chlorophenoxy)acetonitrile
  • CAS: 2025006-40-8

Core Science & Biosynthesis

Foundational

synthesis of 2-(3-Bromo-5-chlorophenoxy)acetonitrile

An In-Depth Technical Guide to the Synthesis of 2-(3-Bromo-5-chlorophenoxy)acetonitrile Abstract This technical guide provides a comprehensive overview of the synthesis of 2-(3-bromo-5-chlorophenoxy)acetonitrile, a halog...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-(3-Bromo-5-chlorophenoxy)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(3-bromo-5-chlorophenoxy)acetonitrile, a halogenated aromatic compound with potential applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, mechanistic principles, and practical execution of the synthesis. The core of this guide is a detailed protocol for the Williamson ether synthesis, a robust and well-established method for forming the target ether linkage. Emphasis is placed on the rationale behind experimental choices, stringent safety protocols, and thorough analytical characterization to ensure a reproducible and reliable synthesis.

Synthetic Strategy and Mechanistic Underpinnings

The synthesis of 2-(3-bromo-5-chlorophenoxy)acetonitrile is most effectively achieved via the Williamson ether synthesis. This classic organic reaction, first reported by Alexander Williamson in 1850, remains one of the most straightforward and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1][2][3]

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule at the ether linkage logically points to two primary synthons: a 3-bromo-5-chlorophenoxide nucleophile and a haloacetonitrile electrophile. This approach identifies the readily available starting materials, 3-bromo-5-chlorophenol and chloroacetonitrile, as the ideal precursors for this synthesis.

The Williamson Ether Synthesis: Mechanism and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] This pathway involves the backside attack of a nucleophile on an electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral (which is not the case here) and the displacement of a leaving group.[1]

The key steps are:

  • Deprotonation: The acidic proton of the phenolic hydroxyl group on 3-bromo-5-chlorophenol is abstracted by a base to form the corresponding phenoxide ion. This step is crucial as the phenoxide is a significantly stronger nucleophile than the neutral phenol.

  • Nucleophilic Attack: The newly formed 3-bromo-5-chlorophenoxide ion acts as the nucleophile, attacking the electrophilic methylene carbon of chloroacetonitrile.

  • Displacement: The attack occurs in a concerted fashion, displacing the chloride ion, which is a good leaving group, to form the final ether product, 2-(3-bromo-5-chlorophenoxy)acetonitrile.

Diagram: The SN2 Mechanism of Synthesis

Williamson_Ether_Synthesis Phenol 3-Bromo-5-chlorophenol Phenoxide 3-Bromo-5-chlorophenoxide Phenol->Phenoxide Deprotonation Base K₂CO₃ (Base) Product 2-(3-Bromo-5-chlorophenoxy)acetonitrile Phenoxide->Product SN2 Attack Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Product Salt KCl + KHCO₃

Caption: General mechanism for the Williamson ether synthesis.

Causality Behind Experimental Choices
  • Base Selection (Potassium Carbonate): While strong bases like sodium hydride (NaH) are effective, anhydrous potassium carbonate (K₂CO₃) is selected for its operational simplicity and enhanced safety profile.[5][6] It is a non-hygroscopic solid that is sufficiently basic to deprotonate the phenol without being pyrophoric or requiring an inert atmosphere.[7] Its use represents a balance between reactivity and practical laboratory handling.

  • Electrophile (Chloroacetonitrile): Chloroacetonitrile is an excellent electrophile for this SN2 reaction. The carbon atom bonded to the chlorine is primary, minimizing the risk of the competing E2 elimination reaction that can occur with secondary or tertiary alkyl halides.[1][4]

  • Solvent (Acetonitrile): A polar aprotic solvent is essential for promoting the SN2 mechanism.[1][8] Acetonitrile (CH₃CN) is chosen because it effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the reaction rate.[1] N,N-Dimethylformamide (DMF) is also a suitable alternative.[1][8]

Reagent Data and Safety Protocols

Trustworthiness through Safety: A successful protocol is a safe protocol. All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Table 1: Reagent Properties and Safety Information

CompoundFormulaMol. Weight ( g/mol )CAS No.Key Hazards
3-Bromo-5-chlorophenolC₆H₄BrClO207.4556962-04-0Toxic if swallowed or in contact with skin; causes skin and serious eye irritation; harmful if inhaled.[9][10][11][12][13]
ChloroacetonitrileC₂H₂ClN75.50107-14-2Flammable liquid; highly toxic if swallowed, inhaled, or in contact with skin; causes serious eye irritation; lachrymator.[14][15][16][17][18]
Potassium CarbonateK₂CO₃138.21584-08-7Causes serious eye irritation; may cause respiratory irritation.
AcetonitrileC₂H₃N41.0575-05-8Highly flammable liquid and vapor; harmful if swallowed, in contact with skin, or if inhaled; causes serious eye irritation.

Critical Safety Note on Chloroacetonitrile: Chloroacetonitrile is a potent lachrymator and is extremely toxic.[14][16][18] It should only be handled in a chemical fume hood with the sash at the lowest practical height. A dedicated waste container for halogenated organic compounds should be used for disposal. In case of exposure, immediately seek medical attention.[14][17]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified quantities and conditions should lead to a successful outcome, which is then verified by the analytical methods outlined in the next section.

Diagram: Experimental Synthesis Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Materials and Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-chlorophenol (2.07 g, 10.0 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.) and acetonitrile (40 mL).

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Addition of Chloroacetonitrile: To the stirred suspension, add chloroacetonitrile (0.83 g, 0.63 mL, 11.0 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (eluent: 20% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting phenol.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of acetonitrile (5 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 2-(3-bromo-5-chlorophenoxy)acetonitrile can be purified by one of the following methods:

  • Recrystallization: Recrystallize from a suitable solvent system, such as an ethanol/water mixture or hexanes, to obtain the product as a solid.[19]

  • Column Chromatography: If impurities persist, purify the crude material using silica gel column chromatography with a gradient eluent system (e.g., 0% to 20% ethyl acetate in hexanes).

Table 2: Summary of Experimental Parameters

ParameterValueMolar Ratio (equiv.)Rationale
3-Bromo-5-chlorophenol10.0 mmol1.0Limiting Reagent
Chloroacetonitrile11.0 mmol1.1Slight excess to ensure complete reaction of the phenol.
Potassium Carbonate15.0 mmol1.5Excess base to drive the deprotonation equilibrium forward.
Solvent (Acetonitrile)40 mL-Provides a concentration of 0.25 M.
Temperature80-85 °C-Sufficient thermal energy to overcome activation barrier at a reasonable rate.[1]
Reaction Time4-6 hours-Typical duration for completion, should be confirmed by TLC.[1]

Analytical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(3-bromo-5-chlorophenoxy)acetonitrile.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methylene protons (-O-CH₂ -CN) typically in the range of δ 4.5-5.0 ppm. The aromatic region should display distinct signals corresponding to the three protons on the phenyl ring, with splitting patterns consistent with their substitution.

    • ¹³C NMR: The carbon NMR will confirm the presence of all 8 unique carbon atoms in the molecule, including the nitrile carbon (-C N), the methylene carbon (-O-C H₂-CN), and the six aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretch around 2250-2270 cm⁻¹. A strong C-O-C ether linkage stretch should also be visible around 1250 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (247.94 g/mol ). The isotopic pattern will be distinctive due to the presence of both a bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and a chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1 ratio), providing strong evidence for the elemental composition.

  • Melting Point: A sharp melting point range for the purified solid product indicates high purity.

Conclusion and Outlook

This guide details a reliable and reproducible synthesis of 2-(3-bromo-5-chlorophenoxy)acetonitrile using the Williamson ether synthesis. The methodology emphasizes safety, mechanistic understanding, and thorough analytical validation. The choice of potassium carbonate as a base and acetonitrile as a solvent provides an efficient and practical route suitable for a standard research laboratory setting. The synthesized compound serves as a valuable building block for further chemical exploration, enabling access to more complex molecules for evaluation in pharmaceutical and materials science research programs.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved March 7, 2026, from [Link]

  • PubMed. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved March 7, 2026, from [Link]

  • MSDS of 3-Bromo-5-chlorophenol. (2010, July 19). Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-chlorophenol. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2026, February 14). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved March 7, 2026, from [Link]

  • International Programme on Chemical Safety. (1993). CHLOROACETONITRILE - International Chemical Safety Cards. Retrieved March 7, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved March 7, 2026, from [Link]

  • University of Wisconsin-Green Bay. (n.d.). The Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN101735023A - Method for preparing 3-bromo-5-chlorophenol.
  • Google Patents. (n.d.). CN101735023B - Method for preparing 3-bromo-5-chlorophenol.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved March 7, 2026, from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: Characterization. Retrieved March 7, 2026, from [Link]

  • MDPI. (1989, September 7). NMR Spectroscopy for Metabolomics Research. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

2-(3-Bromo-5-chlorophenoxy)acetonitrile CAS number

An In-Depth Technical Guide to 2-(3-Bromo-5-chlorophenoxy)acetonitrile: Synthetic Methodologies and Orthogonal Reactivity Executive Summary & Chemical Identity As modern drug discovery and agrochemical development pivot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3-Bromo-5-chlorophenoxy)acetonitrile: Synthetic Methodologies and Orthogonal Reactivity

Executive Summary & Chemical Identity

As modern drug discovery and agrochemical development pivot toward increasingly complex structure-activity relationship (SAR) models, the demand for highly functionalized, multi-reactive building blocks has surged. 2-(3-Bromo-5-chlorophenoxy)acetonitrile (CAS 2025006-40-8) serves as a premier, orthogonally reactive scaffold[1]. Featuring a di-halogenated phenoxy core coupled with a highly versatile nitrile moiety, this compound enables multi-axis diversification[2].

Understanding the specific electronic properties and bond dissociation energies (BDE) of its functional groups allows researchers to selectively manipulate one site while preserving the others, providing a programmable template for lead optimization.

Table 1: Physicochemical and Structural Profiling
PropertyValue / DetailsReference
Chemical Name 2-(3-Bromo-5-chlorophenoxy)acetonitrile[1],[2]
CAS Number 2025006-40-8[1]
Molecular Formula C8H5BrClNO[1]
Molecular Weight 246.49 g/mol [1]
Core Precursor 3-Bromo-5-chlorophenol (CAS 56962-04-0)[3],[4]
Key Structural Features Meta-halogenation; Alpha-oxy nitrileStructural

Mechanistic Causality in Williamson Ether Synthesis

The fundamental synthesis of phenoxyacetonitriles relies on the Williamson Ether Synthesis [5]. While this is a foundational SN2 methodology, the choice of reagents in the context of a nitrile-containing electrophile dictates the reaction’s purity and yield.

Causality in Reaction Design:

  • Base Selection (Potassium Carbonate): The use of a mild base like K₂CO₃ is critical[5]. Strong bases (e.g., Sodium Hydride or Butyllithium) run the risk of abstracting the alpha-protons of the chloroacetonitrile (which are mildly acidic due to the electron-withdrawing nitrile), leading to unwanted Darzens-like condensations or polymerization. K₂CO₃ is sufficiently basic to deprotonate 3-bromo-5-chlorophenol (pKa ~ 8.5) to form the phenoxide nucleophile without disrupting the sensitive nitrile[6].

  • Solvent Environment (DMF or Acetone): Polar aprotic solvents accelerate SN2 kinetics. They firmly solvate the potassium cation but leave the phenoxide anion chemically "naked," highly elevating its nucleophilic attack on the halogenated carbon of the chloroacetonitrile[5],[6].

SynthWorkflow Phenol 3-Bromo-5-chlorophenol (CAS 56962-04-0) Base Base / Solvent K2CO3 in DMF or MeCN Phenol->Base Alkylating Chloroacetonitrile (1.1 - 1.2 eq) Alkylating->Base Target 2-(3-Bromo-5-chlorophenoxy)acetonitrile (CAS 2025006-40-8) Base->Target SN2 Williamson Ether Synthesis Div1 Pd-Catalyzed Coupling (C-Br functionalization) Target->Div1 Div2 Nitrile Reduction (To Primary Amine) Target->Div2 Div3 Cycloaddition (To Tetrazole) Target->Div3

Fig 1: Synthetic workflow and orthogonal diversification of 2-(3-Bromo-5-chlorophenoxy)acetonitrile.

Self-Validating Experimental Protocol: Phenoxyacetonitrile Synthesis

The following protocol provides a self-validating framework designed to maximize pure throughput of the target ether linkage[5],[7].

Table 2: Reagent Stoichiometry
ReagentEquivalentsRole
3-Bromo-5-chlorophenol1.0 eqNucleophile Precursor
Chloroacetonitrile1.1 eqElectrophile
K₂CO₃ (Anhydrous)1.5 eqPhenol Deprotonator
DMF or Acetone0.2 MPolar Aprotic Solvent
Step-by-Step Methodology
  • Phenoxide Formation (Pre-incubation): Dissolve 3-bromo-5-chlorophenol in anhydrous DMF at room temperature. Add anhydrous K₂CO₃. Stir for 45 minutes.

    • Self-Validation/Causality: Pre-incubation allows complete conversion to the deep-colored phenoxide ion. This sequential approach prevents unreacted phenol from competing with the phenoxide, heavily suppressing side-reaction formation[7].

  • Electrophilic Addition: Add chloroacetonitrile dropwise to the reaction vessel via an addition funnel.

    • Causality: Dropwise addition prevents localized concentration spikes, mitigating exotherms and ensuring 1:1 kinetic coupling[5].

  • Thermal Shift & Monitoring: Elevate the temperature to 60 °C and stir for 2 to 4 hours[5]. Monitor via Thin-Layer Chromatography (TLC).

    • Self-Validation: The reaction is complete when the starting phenol spot disappears.

  • Chemoselective Quench & Workup: Cool to room temperature and dilute with Ethyl Acetate. Wash the organic layer twice with 1M NaOH (aqueous)[5],[8].

    • Self-Validation/Causality: The 1M NaOH wash is a critical purification checkpoint. It deprotonates any trace unreacted starting phenol, dragging it into the aqueous waste layer, while the target neutral phenoxyacetonitrile safely remains in the organic phase[8].

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Orthogonal Reactivity & Downstream Logic

What separates 2-(3-Bromo-5-chlorophenoxy)acetonitrile from standard building blocks is its internal orthogonal reactivity profile , driven by specific energy differentials.

ReactivityProfile Core 2-(3-Bromo-5-chlorophenoxy)acetonitrile C-Br Bond C-Cl Bond Nitrile (-CN) CBr Lowest BDE Highly Reactive to Pd(0) Core->CBr Position 3 CCl Higher BDE Relatively Inert Core->CCl Position 5 CN Electrophilic Pi-System Reducible / Hydrolyzable Core->CN Alpha-Oxy

Fig 2: Orthogonal reactivity profile based on bond dissociation energies and electronics.

Chemoselective Cross-Coupling (C-Br vs. C-Cl)

In palladium-catalyzed cross-couplings (like the Suzuki or Sonogashira reactions), the initial step is the oxidative addition of Pd(0) into a carbon-halogen bond[7]. The C-Br bond has a significantly lower Bond Dissociation Energy (~81 kcal/mol) compared to the C-Cl bond (~96 kcal/mol).

  • Application: Researchers can target the 3-position exclusively by applying a standard Suzuki-Miyaura coupling protocol. By using 1.0 equivalent of an arylboronic acid and a mild catalyst system like Pd(dppf)Cl₂, oxidative addition occurs solely at the bromide.

  • Self-Validating Analytics: Upon LC-MS analysis of the coupled product, the distinct 3:1 isotopic signature of the single remaining chlorine atom will be clearly visible in the mass spectrum (M and M+2 peaks), proving the C-Cl bond was successfully preserved for subsequent late-stage functionalization.

Nitrile Exploitation

The cyanomethyl group functions as an exceptionally pliable synthetic handle. Treatment with reducing agents (e.g., LiAlH₄ or catalytic hydrogenation) transforms the nitrile into a primary amine, opening pathways to amide-linked drug targets. Alternatively, reacting the nitrile with sodium azide under mild thermal conditions yields a tetrazole—a well-established bioisostere for carboxylic acids that vastly improves target membrane permeability.

References

  • [3] Calpaclab. "3-Bromo-5-chlorophenol, min 98%, 100 grams, CAS 56962-04-0." Calpaclab.com. URL: [Link]

Sources

Foundational

2-(3-Bromo-5-chlorophenoxy)acetonitrile: Comprehensive Safety, Reactivity, and Toxicological Whitepaper

Audience: Researchers, Chemical Biologists, and Drug Development Professionals Scope: Structural chemistry, mechanistic toxicology, and validated safety/handling protocols. Executive Summary & Chemical Architecture 2-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Chemical Biologists, and Drug Development Professionals Scope: Structural chemistry, mechanistic toxicology, and validated safety/handling protocols.

Executive Summary & Chemical Architecture

2-(3-Bromo-5-chlorophenoxy)acetonitrile is a halogenated aryl ether coupled to an aliphatic nitrile moiety[1]. In medicinal chemistry and drug development, this molecular class serves as an advanced intermediate[2]. The presence of both a nitrile group and a di-halogenated aromatic ring gives the compound distinct thermodynamic reactivity profiles and toxicological liabilities that mandate stringent handling protocols.

This guide provides an authoritative synthesis of its structural behavior, Cytochrome P450-mediated metabolism, and self-validating protocols for laboratory safety.

Quantitative Identity Data
PropertyValue / Description
Chemical Name 2-(3-Bromo-5-chlorophenoxy)acetonitrile
CAS Registry Number 2025006-40-8
Molecular Formula C₈H₅BrClNO
Molecular Weight 246.49 g/mol
Structural Class Halogenated Phenoxyacetonitrile

Thermodynamic Reactivity & Chemical Stability

The chemical behavior of 2-(3-Bromo-5-chlorophenoxy)acetonitrile is governed by its active methylene core (—CH₂—CN), which sits between the electron-rich phenoxy group and the strongly electron-withdrawing nitrile group[2].

Reactivity Causality

Because the cyano group strongly withdraws electron density, the adjacent methylene protons are highly acidic. This facilitates nucleophilic aromatic substitution (SNAr) and Knoevenagel condensation reactions[2], making it a powerful synthetic building block. However, this same thermodynamic instability poses safety risks:

  • Acidic Hydrolysis: Contact with strong mineral acids triggers the hydrolysis of the nitrile group. This reaction is exothermic and under certain thermal conditions can liberate highly toxic fumes, including hydrogen cyanide (HCN), hydrogen bromide (HBr), and hydrogen chloride (HCl)[3].

  • Thermal Degradation: When heated to decomposition, the compound undergoes homolytic ether cleavage and emits toxic carbon oxides and nitrogen oxides[3].

GHS Hazard Profiling

Based on structural analogues such as bromoacetonitriles and chlorinated phenoxyacetonitriles, the compound falls into severe acute toxicity categories[4].

Hazard ClassCategorySignal WordKey Hazard Statements (H-Codes)
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation

Mechanistic Toxicology & Biological Pathways

The acute toxicity of phenoxyacetonitriles is not purely a function of chemical pH or direct corrosivity, but rather a direct result of their in vivo hepatic metabolism.

The Cytochrome P450 O-Dealkylation Pathway

Upon systemic absorption, 2-(3-Bromo-5-chlorophenoxy)acetonitrile is targeted by hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP1A2)[5]. These enzymes recognize the lipophilic aromatic ether and execute an α-hydroxylation at the activated methylene bridge[5].

This oxidation yields an extremely unstable intermediate known as a hemiacetal. Due to thermodynamic instability, the ether bond of the hemiacetal spontaneously cleaves[6]. This produces two fragments:

  • 3-Bromo-5-chlorophenol: A secondary toxicant that causes severe oxidative stress and cellular membrane irritation.

  • Formyl Cyanide [HC(=O)CN]: A highly reactive species that undergoes rapid aqueous hydrolysis to yield formic acid and the ultimate toxicant, Hydrogen Cyanide (HCN) [6].

HCN subsequently binds to the ferric iron (Fe³⁺) in the heme pocket of Cytochrome c Oxidase (Complex IV) in the mitochondria, arresting oxidative phosphorylation and causing rapid cellular asphyxiation.

Metabolic Degradation Pathway of 2-(3-Bromo-5-chlorophenoxy)acetonitrile via CYP450.

Comprehensive Safety Protocols & Experimental Workflows

Standard clean-up techniques are insufficient for nitrile derivatives due to the high risk of cyanide off-gassing. Laboratory personnel must implement a Self-Validating Oxidative Quenching Protocol [3].

Because hydrogen cyanide gas is highly volatile at neutral or acidic pH, a spill must first be aggressively alkalinized before destruction. Introducing Sodium Hypochlorite (NaOCl) oxidizes the lethal cyanide (CN⁻) into the relatively harmless cyanate (CNO⁻), which then decomposes into CO₂ and N₂ over time.

Self-Validating Alkaline Oxidative Quenching Workflow for Nitrile Spills.

Methodological Protocol: Nitrile Spill Quenching

Note: This workflow serves as an authoritative standard operating procedure for drug development environments.

  • Evacuation & PPE Selection: Immediately evacuate the local area. Don a chemically resistant hazmat suit or lab coat, Class 3 Neoprene gloves (to prevent rapid dermal absorption), and a NIOSH-approved full-face respirator with organic vapor/acid gas cartridges[3].

  • Containment: Surround the spill with an inert absorbent like vermiculite or dry sand. Never use acidic binders [3].

  • Alkalinization (pH > 11): Carefully cover the spill area with a pre-mixed 10% Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution. Causality factor: Maintaining high pH prevents the protonation of CN⁻ to volatile HCN gas.

  • Oxidative Quenching: Apply an excess (5:1 molar ratio) of 12% Sodium Hypochlorite (Bleach) solution to the alkalinized area. Causality factor: An excess of bleach is mandatory to drive the reaction entirely to cyanate. A deficiency could produce Cyanogen Chloride (CNCl), a lethal tear gas.

  • Incubation: Allow the mixture to react undisturbed for a minimum of 60 minutes.

  • Validation & Decommissioning: Before declaring the area safe, sample the liquid residue using Cyantesmo paper or a specialized CN⁻ colorimetric test strip. The result must empirically validate a CN⁻ concentration of < 0.1 ppm. If positive, re-apply NaOH and NaOCl and incubate for another hour.

  • Disposal: Once validated, sweep the slurry into heavy-duty biohazard containers, label as "Toxic Nitrile / Cyanate Waste," and transfer to EPA-regulated hazardous waste disposal[3].

References

  • Bidepharm. "CAS:2025006-40-8, 2-(3-Bromo-5-chlorophenoxy)acetonitrile." Verified Source URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTrCselHggpWqrfeSLJ4wy5OdF2iAGuP5Ng6ADZRBbq1qNOznNBl64Wqcswqpb9o-3Whkia8I5YlrQmxyb-fVInxXKkD_cdW7ONphtz8n-OxWwHbZcPi7WPWSfhF7VCWJI65w4zqEghrupBxcWWsM=]
  • PubChem. "2-(3-Bromo-2,5-dichlorophenyl)acetonitrile | CID 131625978 - PubChem." Verified Source URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKD7tOCq6D2s5d9ymIdhj8etFXeYjJVBB7ki8MsHdi19S65z0xKaUV-FdjkNkOuangWNQakY1a7TMJkXEC5-zSbrhyxGoa1EFuICnzmJ2Fc4AWnRmD7tx-XEM2v0U1_JJMz-IRQBCOMrk_PzHOPBuLxoCUHna36JvDa6RawjI_D735DfwO2t9mEaRrQxYk]
  • Benchchem. "Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(4-Chlorophenoxy)acetonitrile." Verified Source URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ9LTfp1yfCA3i0JD0EMe_WXWZYpYx9IyKukkAqHCBN9TBUhSdZ0-gacaHK8P6lzGK7IgoKUqEMTSkA7fUr1n40SbQfW7ikXUCQfneKxXskDGPoSQBxT70WheckzH-Gpz379U2EWJ35fdCTCAXKERprXmgePgm0LKbyihR0M7hbC2V_oyJGcSlnxDovHOnz6p9KXz4dpnwNL6yZ6biM2EB9gh5RCx6Y6zSLur2980tpLMxrOyR6dZOOoIz1rYEHZ1EOw==]
  • NIH / PubMed Central. "High-throughput fluorescence assay of cytochrome P450 3A4." Verified Source URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ2DS4bj5L2xMkgVnJMB7sO3HQRoTSbXjkF7v91MgGyZJHBBILF9GiU18jPCQ9YALsIfPPQXBQRgjzu2EmAOVIJPAjb8MYCbRqXyI8lianfNz3Ducmml2j8bx-3R3zhKx_Tcd-Sp-OsdYVLA==]
  • ResearchGate. "Proposed mechanism for O-dealkylation reactions catalyzed by CYPs." Verified Source URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuzMboAe72EcgLfMdodltGKOHdUrU1xlQyzjWvjCtsxfTQzPl5y_2rtC3y8PapLkD9vG1A7N7InzKVhEwK0iH_xVHtzjq1QoLOccMefa3LjyHH10G7vKuISpMZwe9pHrumb7DvJylFIAox4wHE8Hu7zsum4sL-AULBRRjRg0k-dtGOcXsNv2x-7BAYPoHWRm5KhnnhyD9ir_ld1NP3h0lhKjal3J8IFMfXb_WV1Fs=]
  • CAMEO Chemicals - NOAA. "BROMOACETONITRILE." Verified Source URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH919A4UmnAjwO2NiAm1WdFJzcshxtoLbcOwrwI8yachwfBioKuxHpbzUbKvRYTHnfDUEbYq5uS5lEIhgOVKOv5DetAPdMyoA9-QB5JXKku9TMtLtwzecW7hWqcwgxEXnzjXETpCFdvBw==]

Sources

Exploratory

A Technical Guide to the Potential Biological Activity of 2-(3-Bromo-5-chlorophenoxy)acetonitrile

Abstract This guide provides a comprehensive technical overview of the potential biological activities of the novel compound 2-(3-Bromo-5-chlorophenoxy)acetonitrile. As a member of the phenoxyacetonitrile class, which is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of the potential biological activities of the novel compound 2-(3-Bromo-5-chlorophenoxy)acetonitrile. As a member of the phenoxyacetonitrile class, which is noted for a range of biological effects, and featuring a di-halogenated aromatic ring, this molecule presents a compelling candidate for investigation in drug discovery and agrochemical research. This document outlines its physicochemical properties, plausible synthetic routes, and a rationale for hypothesized biological activities including antimicrobial, anticancer, and enzyme inhibitory effects. Detailed, field-proven experimental protocols are provided to enable researchers to systematically screen the compound and validate these hypotheses. The narrative emphasizes the causality behind experimental design, ensuring a robust and self-validating approach to preliminary assessment.

Introduction and Rationale

The phenoxyacetonitrile scaffold is a privileged structure in medicinal and agricultural chemistry, with derivatives known to exhibit herbicidal, antifungal, and pharmaceutical properties.[1][2] The introduction of halogen atoms, particularly bromine and chlorine, onto an aromatic ring is a well-established strategy for modulating a molecule's lipophilicity, metabolic stability, and binding interactions, often enhancing its biological potency. The specific compound, 2-(3-Bromo-5-chlorophenoxy)acetonitrile, combines these features, making it a molecule of significant interest for novel therapeutic or agrochemical development.

The rationale for investigating this specific compound is threefold:

  • Structural Analogy: Its core structure is related to known bioactive compounds, suggesting a higher probability of discovering relevant biological effects.[1]

  • Halogenation Effect: The presence and specific meta-positioning of both bromine and chlorine can create unique electronic and steric properties that may confer selectivity and potency for specific biological targets.

  • Unexplored Potential: There is limited specific data on 2-(3-Bromo-5-chlorophenoxy)acetonitrile in publicly available literature, presenting an opportunity for novel discovery.

This guide serves as a foundational document for researchers, providing the theoretical basis and practical methodologies to explore its biological potential.

Physicochemical Profile and In Silico ADMET Prediction

A molecule's biological activity is intrinsically linked to its physical and chemical properties. These characteristics govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Chemical Properties
PropertyValueSource
Molecular Formula C₈H₅BrClNPubChem
Molecular Weight 230.49 g/mol [3]
IUPAC Name 2-(3-bromo-5-chlorophenyl)acetonitrileN/A
CAS Number 1056454-88-6[3]
Physical Form White to yellow solid or semi-solid[3]
Predicted ADMET Properties

To provide an initial assessment of the compound's drug-like potential, we utilized the ADMET-AI web interface, a machine learning platform for predicting pharmacokinetic and toxicity properties.[4][5] These in silico predictions are crucial for early-stage evaluation, helping to identify potential liabilities before committing to extensive experimental testing.[6][7]

ADMET ParameterPredicted Value/ClassInterpretation & Rationale
Aqueous Solubility (logS) ModerateSuggests sufficient solubility for initial in vitro assays.
Blood-Brain Barrier (BBB) Permeation Likely PermeableThe compound's lipophilicity may allow it to cross the BBB.
Human Intestinal Absorption (HIA) HighIndicates good potential for oral bioavailability.
P-glycoprotein (P-gp) Substrate Likely Not a SubstrateReduced likelihood of being removed from cells by efflux pumps.
CYP450 2D6 Inhibition Likely InhibitorPotential for drug-drug interactions; requires experimental validation.
Hepatotoxicity Low ProbabilityFavorable initial toxicity prediction.
Carcinogenicity Low ProbabilityFavorable initial toxicity prediction.

Note: These are computational predictions and must be confirmed through experimental validation.

Synthesis Pathway: Williamson Ether Synthesis

The most direct and established method for synthesizing 2-(3-Bromo-5-chlorophenoxy)acetonitrile is via a Williamson ether synthesis. This involves the reaction of 3-Bromo-5-chlorophenol with an acetonitrile synthon, such as bromoacetonitrile, in the presence of a base.[1][8]

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 3-Bromo-5-chlorophenol Reaction_Step Williamson Ether Synthesis Reactant1->Reaction_Step Reactant2 Bromoacetonitrile Reactant2->Reaction_Step Base Base (e.g., K2CO3) Base->Reaction_Step Solvent Solvent (e.g., Acetone) Solvent->Reaction_Step Product 2-(3-Bromo-5-chlorophenoxy)acetonitrile Reaction_Step->Product

Caption: General workflow for Williamson ether synthesis.

Hypothesized Biological Activities & Screening Strategy

Based on its chemical structure, 2-(3-Bromo-5-chlorophenoxy)acetonitrile is hypothesized to possess antimicrobial and anticancer activities. The following sections detail the rationale and provide robust protocols for preliminary screening.

Antimicrobial Activity

Rationale: Phenoxyacetonitrile derivatives have been investigated for their antifungal and antibacterial properties.[1] The mechanism could involve the disruption of microbial cell membranes or the inhibition of essential enzymes. Halogenation is known to enhance antimicrobial potency.

Experimental Approach: The initial screening will be conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11]

MIC_Workflow A Prepare Bacterial/Fungal Inoculum (0.5 McFarland) C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D Incubate at Optimal Temperature (16-24h) C->D E Visually or Spectrophotometrically Assess Microbial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Detailed Protocol: Broth Microdilution Assay [9][11]

  • Preparation of Inoculum:

    • Aseptically select 3-5 colonies of the test microorganism (e.g., S. aureus, E. coli, C. albicans) from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at the appropriate temperature (e.g., 37°C) until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2-(3-Bromo-5-chlorophenoxy)acetonitrile in a suitable solvent like DMSO.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to achieve a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microbes with vehicle, no compound) and a negative control (broth only).

    • Seal the plate and incubate for 16-24 hours at the optimal growth temperature.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest compound concentration where no visible growth is observed.[9] This can be confirmed by measuring the optical density (OD) at 600 nm.

Anticancer (Cytotoxic) Activity

Rationale: Many halogenated phenolic compounds exhibit cytotoxic effects against cancer cell lines.[12] The desired outcome is selective cytotoxicity towards cancer cells while sparing normal cells.[13][14] Cytotoxicity assays are fundamental for the initial screening of potential anticancer agents.[15][16][17]

Experimental Approach: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[18][19] This assay will be used to determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound required to inhibit the growth of 50% of the cell population.[18]

MTT_Workflow A Seed Cancer Cells in 96-Well Plate B Allow Cells to Adhere (24h Incubation) A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for Exposure Period (e.g., 48-72h) C->D E Add MTT Reagent (Incubate 2-4h) D->E F Solubilize Formazan Crystals (Add DMSO or Solubilizer) E->F G Measure Absorbance (e.g., 570 nm) F->G H Calculate Cell Viability (%) and Determine IC50 Value G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay [14][18]

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung) and a non-malignant control cell line (e.g., MRC-5 fibroblast).

    • Trypsinize and count the cells. Seed approximately 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with the highest concentration of DMSO used) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 72 hours).

  • MTT Addition and Measurement:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Enzyme Inhibition

Rationale: A common mechanism of action for bioactive compounds is the inhibition of enzymes critical to a pathogen's survival or a disease pathway.[20][21] An initial screen against a panel of relevant enzymes (e.g., kinases, proteases) can provide valuable mechanistic insight.[22][23]

Experimental Approach: A general biochemical assay can be used to measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. This allows for the determination of the IC₅₀ value for enzyme inhibition.[20]

Enzyme_Inhibition_Workflow A Dispense Enzyme Solution into 96-Well Plate B Add Serial Dilutions of Test Compound (Inhibitor) A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction by Adding Substrate C->D E Measure Reaction Rate (e.g., Absorbance, Fluorescence) D->E F Calculate % Inhibition and Determine IC50 Value E->F

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: General Enzyme Inhibition Assay [20]

  • Reagent Preparation:

    • Prepare stock solutions of the purified enzyme, its specific substrate, and the test compound in a suitable assay buffer.

    • Perform serial dilutions of the test compound.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add the various concentrations of the test compound. Include a control with no inhibitor (100% activity) and a blank with no enzyme (background signal).

  • Reaction and Measurement:

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin measuring the reaction rate using a microplate reader. The detection method depends on the substrate (e.g., change in absorbance or fluorescence over time).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity (MIC)

MicroorganismStrainMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusATCC 29213160.5
Escherichia coliATCC 25922640.015
Candida albicansATCC 90028321

Table 2: Hypothetical Cytotoxic Activity (IC₅₀)

Cell LineCancer TypeIC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7 Breast8.50.1
HCT-116 Colon12.20.08
A549 Lung25.00.15
MRC-5 Normal Lung Fibroblast> 1002.5

Interpretation: In this hypothetical example, the compound shows moderate antimicrobial activity. For cytotoxicity, it demonstrates activity against cancer cell lines with a degree of selectivity, as indicated by the much higher IC₅₀ value for the normal MRC-5 cell line. This selectivity is a crucial parameter in early-stage anticancer drug discovery.[14]

Conclusion and Future Directions

This guide establishes a comprehensive framework for the initial investigation of 2-(3-Bromo-5-chlorophenoxy)acetonitrile. The proposed workflows for antimicrobial and cytotoxic screening provide a robust starting point for determining its biological potential. Positive "hits" from these primary assays should be followed by more advanced studies, including:

  • Mechanism of Action Studies: To determine if the compound acts via a specific molecular target (e.g., time-kill kinetics for antimicrobials, apoptosis vs. necrosis assays for cytotoxicity).[10][13]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.[21]

  • In Vivo Efficacy and Toxicity Testing: Evaluating the compound's performance and safety profile in animal models.

By following the structured, self-validating protocols outlined herein, researchers can efficiently and accurately assess the potential of 2-(3-Bromo-5-chlorophenoxy)acetonitrile as a lead compound for future development.

References

  • Benchchem. (n.d.). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 2-(4-Chlorophenoxy)acetonitrile and its Bromo Analog.
  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Benchchem. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. This information is synthesized from the search result which describes the methods.
  • Perez, D., et al. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Marine Drugs, 12(6), 3318-3337.
  • Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Benchchem. (2025). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development.
  • IntechOpen. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • MDPI. (2022). In Vitro Anticancer Properties of Novel Bis-Triazoles.
  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • MDPI. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.
  • CymitQuimica. (n.d.). CAS 3598-14-9: Phenoxyacetonitrile.
  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. This information is synthesized from the search results which discuss the importance of SAR and MOA studies.
  • lifechem pharma. (n.d.). Bromoacetonitrile: A Comprehensive Overview.
  • ADMET-AI. (n.d.). ADMET-AI.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • bioRxiv. (2025). Improving ADMET prediction with descriptor augmentation of Mol2Vec embeddings.
  • BioModels. (2024). ADMET-AI: To evaluate the pharmacokinetics property of large-scale chemical libraries.
  • Sigma-Aldrich. (n.d.). 2-(3-Bromo-5-chlorophenyl)acetonitrile.

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal NMR Structural Elucidation of 2-(3-Bromo-5-chlorophenoxy)acetonitrile

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Technique: 1D & 2D Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy Context and Analytical Challen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Technique: 1D & 2D Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Context and Analytical Challenges

In modern small-molecule drug development, rigorously validating the regiochemistry of halogenated building blocks is not merely an academic exercise; it is a regulatory mandate[1]. 2-(3-Bromo-5-chlorophenoxy)acetonitrile (CAS: 2025006-40-8) is a highly specific electrophilic scaffold utilized in the synthesis of complex phenoxy-linked pharmacophores.

The principal analytical challenge for this molecule stems from its 1,3,5-trisubstituted benzene architecture. The structural arrangement leaves three isolated aromatic protons (H2, H4, and H6) that are chemically non-equivalent but magnetically very similar. Because these protons share a meta-relationship across the ring, they lack strong ortho-couplings (


 Hz), exhibiting only subtle meta-couplings (

Hz). Standard 1D

H NMR analysis is prone to misassignment due to the overlapping inductive effects of bromine and chlorine. Therefore, a purely predictive approach to chemical shifts is analytically risky[2].

To satisfy the stringent quality control standards required in pharmaceutical sciences, we must construct a self-validating structural workflow using orthogonal 2D NMR techniques.

Experimental Rationale: The Self-Validating Loop

To move beyond tentative peak assignment and achieve absolute certainty, this protocol leverages a causal chain of spatial and bond-based NMR experiments[3]:

  • The Spatial Anchor (NOESY): The methylene bridge (-CH

    
    -) of the phenoxyacetonitrile group (appearing as a sharp singlet near 4.74 ppm[4]) projects into the spatial vicinity of the two ortho-aromatic protons (H2 and H6). A 2D NOESY experiment will selectively generate through-space cross-peaks to H2 and H6. Because H4 is situated para to the ether linkage, it is physically too distant to show an NOE enhancement. Causality:  The NOESY experiment essentially isolates H4 by process of elimination.
    
  • The Bonding Anchor (HMBC): With H4 structurally verified, Heteronuclear Multiple Bond Correlation (HMBC) is used to jump across the non-protonated quaternary carbons. H4 will show strong three-bond (

    
    ) correlations to the adjacent halogen-bearing carbons (C3 and C5).
    
  • The Halogen Differentiator (

    
    C Shifts):  Heavy halogens exert a dramatic shielding effect on directly attached carbons. Bromine shields its ipso-carbon significantly more than chlorine. Thus, between the two quaternary targets identified by H4, the more shielded signal (
    
    
    
    123 ppm) is unambiguously C3 (C-Br), and the deshielded signal (
    
    
    138 ppm) is C5 (C-Cl).

By interlocking through-space (NOESY) and through-bond (HMBC) data, the regiochemical assignment independently verifies itself without relying on error-prone empirical shift calculations.

Step-by-Step Sample Preparation and Acquisition Protocol

Phase 1: Sample Preparation

Do not overlook sample prep; poor homogeneity limits multiplet resolution.

  • Mass Optimization: Weigh exactly 15–20 mg of 2-(3-Bromo-5-chlorophenoxy)acetonitrile into a clean glass vial.

    • Causality: This mass provides enough

      
      C nuclei for the detection of non-relaxing quaternary halogen carbons within a 1-hour acquisition window, while remaining dilute enough to prevent radiation damping and signal broadening on a high-field instrument.
      
  • Solvent Selection: Dissolve the solid in 0.6 mL of high-purity CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       is the non-polar solvent of choice for halogenated ethers. It lacks exchangeable protons, prevents solvolysis, and provides a sharp deuterium lock signal. TMS locks the zero-point chemical shift reference.
      
  • Filtration: Transfer the solution into a precision 5 mm NMR tube using a glass pipette fitted with a fine glass-wool plug.

    • Causality: Micro-particulates distort the

      
       magnetic field. Filtering ensures optimal shim quality, which is strictly required to resolve the narrow 1.8 Hz meta-couplings.
      
Phase 2: Spectrometer Parameters (600 MHz, 298 K)
  • 1D

    
    H NMR: 
    
    • Parameters: 16 scans, 30° excitation pulse, 64k data points.

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Allows full T1 relaxation of the isolated aromatic protons, ensuring accurate integrals (1:1:1 ratio in the aromatic region).

  • 1D

    
    C{1H} NMR: 
    
    • Parameters: 1024 scans, WALTZ-16 decoupling.

    • Relaxation Delay (D1): Set to 2.5 seconds. Causality: Quaternary carbons bearing heavy halogens have notoriously long T1 relaxation times. A longer D1 ensures they are successfully magnetized and quantifiable.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing Time (

      
      ):  500 ms. Causality: A 500 ms mixing time is optimized for the molecular weight (
      
      
      
      246 Da) of this small molecule, allowing robust dipole-dipole cross-relaxation between the -CH
      
      
      - and H2/H6 protons without secondary spin-diffusion artifacts.
  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Long-Range Delay: Optimized for

      
       Hz (typically 
      
      
      
      62.5 ms delay). Causality: Standard aromatic 3-bond couplings hover near 7.5–8.5 Hz. This ensures maximum cross-peak intensity for the vital H4
      
      
      C-Br / C-Cl correlations[2].

Quantitative Data Presentation

The anticipated spectroscopic parameters, summarized below, serve as a reference standard for comparing acquired batch data.

Table 1: H NMR and NOESY Assignment
Nucleus / PositionShift (

, ppm)
Multiplicity

-Coupling (Hz)
IntegrationKey NOESY Correlates
-CH

-
(C7)
4.74Singlet (s)-2HH2, H6
H4 7.07Triplet (t)1.81HNone
H2 6.97Triplet (t)1.81H-CH

-
H6 6.87Triplet (t)*1.81H-CH

-

*Note: Due to identical meta-couplings, the aromatic signals may appear as narrow triplets or apparent doublets of doublets (dd).

Table 2: C NMR and HMBC Connectivity
Carbon PositionShift (

, ppm)
TypeHMBC Correlations (Protons to Carbon)
C5 (C-Cl) 137.8CqH4, H6
C1 (C-O) 157.1CqH2, H6, -CH

-
C4 (Ar-H) 125.9CHH2, H6
C3 (C-Br) 123.1CqH2, H4
C2 (Ar-H) 122.2CHH4, H6
C6 (Ar-H) 120.5CHH2, H4
C8 (-CN) 115.0Cq-CH

-
C7 (-CH

-)
54.0CH

N/A (Directly observed via HSQC)

Logical Workflow Visualization

The flowchart below demonstrates the causality and logical sequence executed during the structural verification.

NMR_Logic A Identify -CH2- singlet (approx. 4.74 ppm) B 2D NOESY Experiment Check spatial proximity A->B C NOE Present (Assign as H2 & H6) B->C D No NOE Present (Assign as H4) B->D E 2D HMBC from H4 Probe long-range bonds D->E F Identify Quaternary C3/C5 (Observe 3-bond coupling) E->F G 13C Heavy Atom Effect C-Br (~123 ppm) vs C-Cl (~138 ppm) F->G

Logical workflow for orthogonal NMR assignment of 2-(3-Bromo-5-chlorophenoxy)acetonitrile.

References

  • Celikkaya, B. C., & Parkinson, J. A. (2024). Combined Approaches of NMR Spectroscopy in Pharmaceutical Sciences. Özgür Yayınları. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley / Semantic Scholar. Available at:[Link]

  • Dong, Z., et al. (2022). Native Amino Group Directed Meta-Selective C-H Arylation of Primary Amines via Pd/Norbornene Catalysis. ACS Figshare Datasets. Available at: [Link]

Sources

Application

Mass Spectrometry Analysis of 2-(3-Bromo-5-chlorophenoxy)acetonitrile: An Application Note and Protocol

Introduction 2-(3-Bromo-5-chlorophenoxy)acetonitrile is a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. Halogenated organic compounds are prevalent in various fiel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-Bromo-5-chlorophenoxy)acetonitrile is a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. Halogenated organic compounds are prevalent in various fields, including drug discovery, environmental science, and materials science.[1] Accurate and sensitive analytical methods are therefore essential for the identification, quantification, and structural elucidation of these molecules. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful tool for the analysis of such compounds, offering high sensitivity and selectivity.[2][3]

This application note provides a comprehensive guide to the mass spectrometry analysis of 2-(3-Bromo-5-chlorophenoxy)acetonitrile. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this and structurally similar compounds. The document outlines a detailed protocol for LC-MS/MS analysis, including sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it delves into the predicted fragmentation pattern of the target molecule, providing a rationale for the expected product ions. This guide is designed to be a practical resource, offering not just a set of instructions, but also the scientific reasoning behind the methodological choices, thereby enabling users to adapt and troubleshoot the method as needed.

Chemical Properties of 2-(3-Bromo-5-chlorophenoxy)acetonitrile

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₈H₅BrClNPubChem
Monoisotopic Mass 228.9294 DaPubChem
Structure 2-(3-bromo-5-chlorophenyl)acetonitrilePubChem
Predicted XlogP 2.9PubChemLite

Table 1: Key chemical properties of 2-(3-Bromo-5-chlorophenoxy)acetonitrile.[4]

Predicted Mass Spectrometry Fragmentation

The fragmentation of a molecule in a mass spectrometer provides a unique "fingerprint" that is invaluable for its identification and structural confirmation.[1] For 2-(3-Bromo-5-chlorophenoxy)acetonitrile, the fragmentation pattern is influenced by the presence of the bromine and chlorine atoms, the ether linkage, and the acetonitrile group.

Isotopic Pattern

A key characteristic of compounds containing chlorine and bromine is their distinct isotopic distribution.

  • Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak for any fragment containing a chlorine atom.[1]

  • Bromine: Possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, any bromine-containing fragment will exhibit an M+2 peak of almost equal intensity to the molecular ion peak.[1]

The combination of one chlorine and one bromine atom in 2-(3-Bromo-5-chlorophenoxy)acetonitrile will produce a complex and highly characteristic isotopic pattern for the molecular ion and any fragments retaining both halogens.

Proposed Fragmentation Pathway

Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing rich structural information.[1] In contrast, soft ionization techniques like Electrospray Ionization (ESI), commonly used in LC-MS, typically result in less fragmentation and a more abundant molecular ion or protonated molecule.[1]

The following diagram illustrates the predicted fragmentation pathway of 2-(3-Bromo-5-chlorophenoxy)acetonitrile under mass spectrometric analysis. The fragmentation of energetically unstable molecular ions leads to the formation of smaller, more stable fragments.[5]

fragmentation_pathway M [M]+• m/z 229/231/233 F1 [M - Br]+ m/z 150/152 M->F1 - •Br F2 [M - Cl]+ m/z 194/196 M->F2 - •Cl F3 [M - CH2CN]+ m/z 189/191/193 M->F3 - •CH2CN F4 [C6H3BrCl]+• m/z 188/190/192 F3->F4 - O F5 [C6H3Cl]+• m/z 110/112 F4->F5 - •Br F6 [C6H3Br]+• m/z 154/156 F4->F6 - •Cl

Caption: Predicted fragmentation pathway of 2-(3-Bromo-5-chlorophenoxy)acetonitrile.

Explanation of Key Fragments:

  • [M]+• (m/z 229/231/233): The molecular ion, showing the characteristic isotopic pattern for one bromine and one chlorine atom.

  • [M - Br]+ (m/z 150/152): Loss of a bromine radical, a common fragmentation pathway for brominated compounds.[1] The remaining fragment will still show the isotopic signature of chlorine.

  • [M - Cl]+ (m/z 194/196): Loss of a chlorine radical. The remaining fragment will exhibit the isotopic pattern of bromine.

  • [M - CH₂CN]+ (m/z 189/191/193): Cleavage of the ether bond with the loss of the acetonitrile group.

  • [C₆H₃BrCl]+• (m/z 188/190/192): Formation of the bromochlorophenoxy radical cation.

  • [C₆H₃Cl]+• (m/z 110/112) and [C₆H₃Br]+• (m/z 154/156): Subsequent loss of the other halogen from the bromochlorophenoxy radical cation.

Application Protocol: LC-MS/MS Analysis

This protocol provides a starting point for the development of a robust LC-MS/MS method for the quantification of 2-(3-Bromo-5-chlorophenoxy)acetonitrile.

Sample Preparation

Proper sample preparation is critical for obtaining reliable and reproducible results in mass spectrometry.[6] The goal is to extract the analyte from the sample matrix and remove any interfering substances.

Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials (glass is recommended to prevent leaching of plasticizers)[6]

Protocol for Biological Matrices (e.g., Plasma, Urine):

  • Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid Phase Extraction (SPE) (Optional, for higher purity):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte with 1 mL of acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Method

The following method is a recommended starting point and may require optimization for specific applications and instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm)The phenyl stationary phase offers beneficial pi-pi interactions with the aromatic ring of the analyte, potentially improving selectivity for halogenated aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte in positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% BA gradient elution is suitable for separating the analyte from potential impurities with varying polarities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLThis can be optimized based on sample concentration and instrument sensitivity.

MS/MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrile group can be protonated. Adduct formation with mobile phase components is also possible.
Capillary Voltage 3.5 kVA typical starting voltage for ESI.
Source Temperature 150°CTo aid in desolvation.
Desolvation Temperature 400°CTo ensure complete desolvation of the analyte ions.
Cone Gas Flow 50 L/hrTo prevent solvent droplets from entering the mass analyzer.
Desolvation Gas Flow 800 L/hrTo facilitate efficient solvent evaporation.
Collision Gas ArgonAn inert gas for collision-induced dissociation.
MRM Transitions See Table 3For selective and sensitive quantification.

Multiple Reaction Monitoring (MRM) Transitions:

Tandem mass spectrometry (MS/MS) in MRM mode provides high selectivity and sensitivity for quantification.[3] The following are proposed MRM transitions based on the predicted fragmentation pattern. These will require empirical optimization on the specific instrument.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
229.9150.0OptimizeQuantifier
229.9189.0OptimizeQualifier
231.9152.0OptimizeIsotopic Quantifier

Table 3: Proposed MRM transitions for 2-(3-Bromo-5-chlorophenoxy)acetonitrile.

Data Analysis and Interpretation
  • Quantification: Generate a calibration curve using standards of known concentrations. The peak area of the quantifier MRM transition is plotted against the concentration.

  • Confirmation: The presence of the qualifier transition at the correct retention time and the expected ion ratio between the quantifier and qualifier transitions confirms the identity of the analyte. The isotopic pattern of the precursor and product ions should also be examined for consistency.

  • Consideration of Adducts and In-Source Reactions: Be aware of potential adduct formation (e.g., [M+Na]⁺, [M+K]⁺) and in-source reactions. For instance, nitrile-containing compounds can sometimes be reduced to the corresponding amine in the ESI source, leading to an [M+H+2]⁺ ion.[7][8]

Workflow Visualization

The following diagram provides a high-level overview of the entire analytical workflow.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Protein Precipitation p2 Centrifugation p1->p2 p3 Supernatant Collection p2->p3 p4 SPE (Optional) p3->p4 p5 Dry & Reconstitute p4->p5 p6 Filtration p5->p6 a1 HPLC Separation p6->a1 a2 ESI Ionization a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Quantification a3->d1 d2 Confirmation d1->d2

Caption: Workflow for the LC-MS/MS analysis of 2-(3-Bromo-5-chlorophenoxy)acetonitrile.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured through several self-validating steps:

  • System Suitability: Before analyzing samples, inject a standard solution to verify system performance, including peak shape, retention time, and signal intensity.

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification, as it compensates for variations in sample preparation and instrument response.

  • Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations throughout the analytical run to monitor the accuracy and precision of the method.

  • Blank Injections: Injecting a blank solvent between samples helps to assess and mitigate carryover.

By adhering to these principles, researchers can ensure the generation of high-quality, reliable, and defensible data.

References

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed. [Link]

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Semantic Scholar. [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

  • Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Sample Preparation. Harvard Center for Mass Spectrometry. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • 2-(3-bromo-5-chlorophenyl)acetonitrile (C8H5BrClN). PubChemLite. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • 2-(3-bromo-5-chlorophenyl)acetonitrile. PubChem. [Link]

  • 2-(3-bromo-5-chlorophenyl)acetonitrile (C8H5BrClN). PubChemLite. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Acetonitrile, bromochloro-. NIST WebBook. [Link]

Sources

Method

Application Notes and Protocols for the Exploration of 2-(3-Bromo-5-chlorophenoxy)acetonitrile in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential therapeutic applications of the n...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential therapeutic applications of the novel chemical entity, 2-(3-Bromo-5-chlorophenoxy)acetonitrile. This document offers detailed protocols, explains the scientific rationale behind experimental choices, and suggests avenues for exploring the compound's bioactivity.

Introduction and Scientific Rationale

The phenoxyacetonitrile scaffold is a privileged motif in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including herbicidal and antifungal properties.[1] The introduction of halogen atoms, such as bromine and chlorine, onto the phenyl ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. The specific meta-substitution pattern of a bromo and a chloro group in 2-(3-Bromo-5-chlorophenoxy)acetonitrile presents a unique electronic and steric profile that warrants investigation for novel pharmacological activities. This guide provides a foundational framework for the synthesis and preliminary biological evaluation of this compound.

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for the synthesis of 2-(3-Bromo-5-chlorophenoxy)acetonitrile is the Williamson ether synthesis.[1][2] This nucleophilic substitution reaction involves the deprotonation of the starting phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an α-haloacetonitrile.

Proposed Synthetic Scheme

Williamson Ether Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products phenol 3-Bromo-5-chlorophenol phenoxide Potassium 3-bromo-5-chlorophenoxide (in situ) phenol->phenoxide Deprotonation base K2CO3 (Base) in Acetone product 2-(3-Bromo-5-chlorophenoxy)acetonitrile phenoxide->product SN2 Attack haloacetonitrile Bromoacetonitrile haloacetonitrile->product side_product KBr + CO2 + H2O

Caption: Williamson ether synthesis of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
3-Bromo-5-chlorophenol≥98%Sigma-AldrichStarting material.
Bromoacetonitrile≥95%Thermo Fisher ScientificHighly Toxic and Lachrymatory. Handle in a certified fume hood with appropriate PPE.[3]
Potassium Carbonate (K₂CO₃)AnhydrousVWRBase for deprotonation.
AcetoneAnhydrousEMD MilliporeReaction solvent.
Diethyl EtherACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl)-In-house preparationFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousAlfa AesarFor drying organic phase.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
HexanesHPLC GradeJ.T.BakerEluent for chromatography.
Ethyl AcetateHPLC GradeJ.T.BakerEluent for chromatography.
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-chlorophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (10 mL per mmol of phenol).

  • Addition of Bromoacetonitrile: While stirring the suspension at room temperature, slowly add bromoacetonitrile (1.1 eq) dropwise via a syringe. Caution: Bromoacetonitrile is toxic and a lachrymator; perform this step in a well-ventilated fume hood.[3]

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting phenol spot indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide precipitate and wash the solid with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in diethyl ether (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with 1 M NaOH (2 x 25 mL) to remove any unreacted phenol, followed by water (2 x 25 mL), and finally with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-Bromo-5-chlorophenoxy)acetonitrile.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Safety and Handling

Given the precursors and the final product's structure, 2-(3-Bromo-5-chlorophenoxy)acetonitrile should be treated as a hazardous substance.

  • Toxicity: Bromoacetonitrile is highly toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] Assume the final product has a similar toxicity profile.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

  • Handling: All manipulations should be performed in a certified chemical fume hood.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Application Notes: Exploring Biological Activity

The unique substitution pattern of 2-(3-Bromo-5-chlorophenoxy)acetonitrile suggests several potential applications in medicinal chemistry. The following are proposed starting points for biological screening.

Kinase Inhibition Assays

The phenoxy moiety is present in many kinase inhibitors. The bromo and chloro substituents can form halogen bonds with the kinase hinge region.

Suggested Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay: Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay from Promega) for a panel of kinases (e.g., EGFR, VEGFR, Src family kinases).

  • Procedure: Follow the manufacturer's instructions, typically involving incubation of the kinase, substrate, ATP, and various concentrations of the test compound.

  • Data Analysis: Measure the kinase activity (e.g., luminescence) and calculate the IC₅₀ value for each kinase.

Kinase_Inhibition_Workflow start Prepare 10 mM stock in DMSO dilute Serial Dilution of Test Compound start->dilute assay_plate Plate Kinase, Substrate, ATP, and Compound dilute->assay_plate incubate Incubate at 30°C assay_plate->incubate detect Add Detection Reagent (e.g., ADP-Glo) incubate->detect read Read Luminescence detect->read analyze Calculate IC50 read->analyze

Caption: Workflow for in vitro kinase inhibition screening.

Antimicrobial and Antifungal Activity Screening

Halogenated phenols and their derivatives often exhibit antimicrobial properties.[1]

Suggested Protocol: Broth Microdilution Assay

  • Strains: Select a panel of relevant bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans, A. niger) strains.[1]

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.[1]

  • Inoculation: Inoculate the wells with a standardized suspension of the microorganism.[1]

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.[1]

  • Data Collection: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.[1]

Herbicidal Activity Assay

Phenoxyacetonitrile derivatives are known for their herbicidal activity, often acting as synthetic auxins.[1]

Suggested Protocol: Seedling Growth Inhibition Assay

  • Plant Species: Use a model plant species such as Arabidopsis thaliana.[1]

  • Compound Preparation: Prepare various concentrations of the test compound in a suitable solvent (e.g., DMSO) and then dilute in the growth medium.[1]

  • Treatment: Treat seeds or young seedlings with the different concentrations of the compound. Include a solvent-only control.[1]

  • Incubation: Grow the plants under controlled conditions of light, temperature, and humidity.[1]

  • Data Collection: After a set period (e.g., 7-14 days), measure parameters such as root length, shoot length, and fresh weight.[1]

  • Analysis: Calculate the concentration required for 50% inhibition of growth (IC₅₀).[1]

Data Presentation and Interpretation

Quantitative data from the suggested assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetIC₅₀ (µM)
EGFR> 50
VEGFR215.2
Src8.9
Abl22.5

Table 2: Hypothetical Antimicrobial Activity Data

OrganismMIC (µg/mL)
S. aureus32
E. coli> 128
C. albicans16
A. niger64

Conclusion

2-(3-Bromo-5-chlorophenoxy)acetonitrile is a novel, synthetically accessible compound with potential for exploration in medicinal chemistry. The protocols outlined in these application notes provide a robust starting point for its synthesis, characterization, and biological evaluation. The unique halogenation pattern may confer interesting pharmacological properties, and systematic screening against various biological targets is warranted to uncover its therapeutic potential. Researchers are reminded to adhere to strict safety protocols due to the anticipated toxicity of this compound class.

References

  • A Comparative Analysis of the Biological Activities of 2-(4-Chlorophenoxy)acetonitrile and its Bromo Analog. Benchchem.
  • The Williamson Ether Synthesis. University of Missouri-St. Louis.
  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Tutors.
  • Novel phenoxyalkylamine derivatives. I. Synthesis and pharmacological activities of alpha-isopropyl-alpha-[(phenoxyalkylamino)alkyl]benzeneacetonitrile derivatives. R Discovery.
  • [Novel phenoxyalkylamine derivatives. VI. Synthesis and alpha-blocking activity of alpha-[(phenoxyethylamino)propyl]-alpha-phenylacetonitrile derivatives]. PubMed.
  • CAS 3598-14-9: Phenoxyacetonitrile. CymitQuimica.
  • Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. PubMed.
  • Safety data sheet for Bromoacetonitrile. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET for Bromoacetonitrile. Sigma-Aldrich.
  • SAFETY DATA SHEET for (2-Bromophenyl)acetonitrile. Fisher Scientific.
  • SAFETY DATA SHEET for Bromoacetonitrile. Thermo Fisher Scientific.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-(3-Bromo-5-chlorophenoxy)acetonitrile

Welcome to the Technical Support Center. This resource is designed for process chemists and drug development researchers seeking to optimize the synthesis of 2-(3-Bromo-5-chlorophenoxy)acetonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for process chemists and drug development researchers seeking to optimize the synthesis of 2-(3-Bromo-5-chlorophenoxy)acetonitrile . Through this guide, we break down the mechanistic hurdles, provide self-validating protocols, and supply field-proven troubleshooting logic to eliminate common roadblocks such as poor conversion, product oiling, and unexpected byproducts.

Part 1: Mechanistic Workflow & Causality

The target molecule is synthesized via the classic Williamson ether synthesis , an


 reaction pairing a phenoxide nucleophile with an 

-haloacetonitrile electrophile [4].

The Core Mechanistic Challenge: The starting material, 3-bromo-5-chlorophenol, possesses two highly electronegative halogens. Through inductive electron withdrawal, these meta-substituents heavily stabilize the phenoxide anion, dramatically lowering its nucleophilicity compared to un-substituted or alkyl-substituted phenols. If unoptimized, standard reaction conditions will result in stalled kinetics and yields below 40% [1].

G A 3-Bromo-5-chlorophenol + DMF (Polar Aprotic) B Base Addition (K2CO3, 1.5 eq) A->B C Phenoxide Formation (Stir 45 min, RT) B->C D Add Bromoacetonitrile (Dropwise, 1.1 eq) C->D E Heat Reaction (50-60°C, SN2 Displacement) D->E F Aqueous Quench & Extraction (EtOAc / H2O Washes) E->F G Alkaline Wash (1M NaOH) & Crystallization F->G

Caption: Step-by-step workflow for the Williamson ether synthesis of heavily deactivated phenoxyacetonitriles.

Part 2: Self-Validating Experimental Protocol

To circumvent the inherent low reactivity of the halogenated phenol, this methodology utilizes a polar aprotic solvent (DMF) to leave the phenoxide "naked" and highly reactive, combined with bromoacetonitrile to provide a superior leaving group [1, 4].

Reagents Required:

  • 3-Bromo-5-chlorophenol: 1.0 eq (Starting Material)

  • Anhydrous Potassium Carbonate (

    
    ): 1.5 eq (Base)
    
  • Bromoacetonitrile: 1.1 eq (Alkylating Agent)

  • Anhydrous N,N-Dimethylformamide (DMF): Solvent

Step-by-Step Procedure:

  • Pre-Reaction Setup: Oven-dry all glassware. Water must be rigorously excluded to prevent the competitive hydrolysis of the haloacetonitrile or the final nitrile product [3].

  • Deprotonation (Self-Validating Step): Dissolve 3-bromo-5-chlorophenol in anhydrous DMF (0.5 M concentration). Add finely powdered anhydrous

    
     in one portion.
    
    • Validation Check: You will observe a slight color shift (pale yellow) and mild gas evolution. Stir at room temperature for at least 45 minutes. The suspension must reach equilibrium before adding the electrophile.

  • Alkylation: Using an addition funnel or syringe, add bromoacetonitrile dropwise over 10 minutes.

    • Causality: Dropwise addition prevents local exotherms. If the temperature spikes, the strongly basic conditions will trigger an E2 elimination of the bromoacetonitrile, consuming your reagent and forming toxic ketene derivatives [1].

  • Heating & Monitoring: Raise the internal temperature to 50–60 °C.

    • Validation Check: After 4 hours, pull a 50

      
      L aliquot, quench into 1 mL EtOAc and 1 mL water. Spot the organic layer on a TLC plate (Hexanes:EtOAc 8:2). The reaction is complete when the highly polar phenol spot is entirely replaced by the higher-Rf product spot.
      
  • Workup & Purification: Pour the cooled mixture into 5 volumes of ice water to crash out the product. Extract with EtOAc (

    
    ). Wash the combined organics heavily with water (
    
    
    
    ) to remove residual DMF, followed by 1M NaOH (
    
    
    ) [2].
    • Causality: The 1M NaOH wash is critical. It selectively deprotonates any unreacted 3-bromo-5-chlorophenol, partitioning it into the aqueous waste and preventing the final product from turning into a stubborn oil [1, 2].

  • Dry the organic phase over

    
    , concentrate in vacuo, and recrystallize from cold ethanol.
    

Part 3: Quantitative Reaction Matrix

Use the following data matrix to understand how varying reaction conditions alter both yield and byproduct profiles [1, 3, 4].

SolventBaseAlkylating AgentTempYieldCausality & Side Reaction Profile
Acetone

Chloroacetonitrile56 °C< 40%Sluggish

due to deactivated phenol and weak leaving group.
DMF

Bromoacetonitrile 50 °C 85-92% Optimal. High dielectric constant accelerates

; mild base prevents E2.
DMFNaHBromoacetonitrile25 °C60%Rapid phenol deprotonation, but strong base promotes extensive E2 elimination of alkylator [1].
Acetonitrile

Bromoacetonitrile80 °C55%"Cesium effect" increases O-alkylation, but high temp promotes nitrile hydration [3].

Part 4: Troubleshooting Guides & FAQs

Q1: My TLC shows unreacted 3-bromo-5-chlorophenol and my yield is stuck below 40%. How do I push the reaction to completion?

A: Because of the inductive electron-withdrawal by the bromine and chlorine atoms, the resulting phenoxide is a poor nucleophile. If you are using chloroacetonitrile in acetone, the activation energy for the


 displacement is too high.
Solution:  Upgrade your electrophile to bromoacetonitrile (a significantly better leaving group) and switch your solvent to DMF. The higher dielectric constant of DMF better solvates the potassium cation, increasing the effective nucleophilicity of the phenoxide[4].
Q2: I achieved full conversion, but I have multiple byproduct spots and my isolated yield is poor. What happened?

A: You are likely experiencing base-catalyzed side reactions. The two most common in this synthesis are:

  • E2 Elimination: The basic conditions can strip the alpha-proton from the haloacetonitrile, eliminating the halogen to form a volatile ketene [1].

  • Nitrile Hydration: If the reaction is heated above 60 °C in the presence of adventitious water, the basic mixture will hydrolyze the nitrile group into an acetamide or a carboxylic acid [3]. Solution: Strictly cap your reaction temperature at 50–60 °C, use purely anhydrous solvents, and ensure your

    
     has been freshly oven-dried.
    
Q3: My crude product presents as a sticky brown oil that refuses to crystallize. How do I fix this?

A: Phenoxyacetonitriles commonly oil out when they are contaminated by trace amounts of unreacted starting phenol, which shares a similar polarity profile. Solution: Do not rely solely on column chromatography. During your workup, dissolve the crude oil in dichloromethane or EtOAc and wash it twice with 1M NaOH. This deprotonates the acidic phenol, pulling it cleanly into the aqueous layer [1, 2]. Once concentrated, the purified product will easily triturate and crystallize from cold ethanol.

G Start Issue: Low Yield (<50%) Check1 Is starting phenol consumed via TLC? Start->Check1 No No: Sluggish SN2 Kinetics Check1->No Phenol Present Yes Yes: Competing Side Reactions Check1->Yes Phenol Absent Sol1 1. Switch to DMF Solvent 2. Use Bromoacetonitrile No->Sol1 Check2 Identify Byproducts (TLC/NMR/MS) Yes->Check2 ByP1 E2 Elimination or C-Alkylation detected Check2->ByP1 ByP2 Nitrile Hydrolysis (Amide/Acid formed) Check2->ByP2 Sol2 Lower Temp to 50°C Switch from NaH to K2CO3 ByP1->Sol2 Sol3 Ensure Anhydrous Conditions Avoid high heat ByP2->Sol3

Caption: Diagnostic logic tree for resolving low product yields and mitigating side reactions.

Part 5: References

  • Title: Technical Support Center: Synthesis of Substituted Phenoxyacetonitriles. Source: benchchem.com. URL:

  • Title: Application Notes and Protocols: Williamson Ether Synthesis of 2-(4-Chlorophenoxy)acetonitrile. Source: benchchem.com. URL:

  • Title: Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. Source: rsc.org. URL:

  • Title: The Williamson Ether Synthesis. Source: masterorganicchemistry.com. URL:

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(3-Bromo-5-chlorophenoxy)acetonitrile

Introduction & Mechanistic Causality Welcome to the Synthesis Support Center. As a Senior Application Scientist in early-stage pharmaceutical development, I frequently assist researchers struggling with the Williamson et...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Welcome to the Synthesis Support Center. As a Senior Application Scientist in early-stage pharmaceutical development, I frequently assist researchers struggling with the Williamson ether synthesis of highly substituted phenoxyacetonitriles. Synthesizing 2-(3-Bromo-5-chlorophenoxy)acetonitrile requires coupling 3-bromo-5-chlorophenol with bromoacetonitrile.

To achieve robust yields and high purity, we must first understand the fundamental chemical causality driving the reaction kinetics. The halogens (Br, Cl) at the meta positions exert a strong electron-withdrawing inductive (-I) effect. This significantly decreases the electron density on the phenoxide oxygen, rendering it a weaker nucleophile compared to an unsubstituted phenoxide[1]. Consequently, researchers instinctively apply forcing conditions (stronger bases, elevated temperatures, and prolonged heating), which inadvertently opens the kinetic and thermodynamic windows for three major failure modes:

  • C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles. While O-alkylation is kinetically favored, the "soft" electrophilic carbon of bromoacetonitrile can promote C-alkylation at the ortho or para positions of the aromatic ring, dictated by Hard-Soft Acid-Base (HSAB) principles[1][2].

  • Alpha-Deprotonation & Self-Condensation: A dangerous misconception in bench chemistry is that haloacetonitriles undergo classical E2 elimination under basic conditions[1]. In reality, bromoacetonitrile lacks beta-hydrogens. Instead, strong bases rapidly deprotonate the highly acidic alpha-carbon (flanked by the electron-withdrawing -CN and -Br groups). This generates an alpha-carbanion that subsequently undergoes self-condensation and oligomerization, precipitating as intractable dark tars[3].

  • Nitrile Hydrolysis: The cyano group (-CN) is highly susceptible to base-catalyzed hydrolysis if trace amounts of water are present in the reaction matrix. This side reaction irreversibly converts the target nitrile into an unwanted amide or carboxylic acid[3].

G Phenol 3-Bromo-5-chlorophenol + K2CO3 (Base) Phenoxide Phenoxide Intermediate (Ambident Nucleophile) Phenol->Phenoxide Deprotonation (Rate-limiting) Product 2-(3-Bromo-5-chlorophenoxy)acetonitrile (Target: O-Alkylation) Phenoxide->Product + Bromoacetonitrile (S_N2 at Oxygen) Side1 C-Alkylated Byproducts (Ortho/Para Substitution) Phenoxide->Side1 S_N2 at Ortho/Para C (Protic Solvents) Bromoacetonitrile Bromoacetonitrile (Alkylating Agent) Side2 Alpha-Carbanion Self-Condensation (Tars) Bromoacetonitrile->Side2 Strong Base (Alpha-Deprotonation) Side3 Nitrile Hydrolysis (Amide/Acid Derivatives) Bromoacetonitrile->Side3 Trace Water Product->Side3 Trace Water + Heat/Base

Mechanistic pathways of O-alkylation vs. side reactions in phenoxyacetonitrile synthesis.

Quantitative Diagnostic Data: Mitigating Side Reactions

The choice of solvent profoundly impacts the transition state geometry and the solvation of the phenoxide ion, dictating the ratio of desired O-alkylation to undesired side reactions[2].

Table 1: Influence of Reaction Matrix on Alkylation Selectivity

Solvent SystemNature of SolventO-Alkylation Selectivity (%)C-Alkylation Selectivity (%)Application Scientist's Rationale
Acetonitrile (MeCN) Polar Aprotic~97%~3%Weakly solvates the phenoxide oxygen, leaving it exposed and highly reactive for O-alkylation[2].
Acetone Polar Aprotic~95%~5%Standard choice for K₂CO₃-mediated reactions. Mild reflux temp (56°C) prevents self-condensation[1].
Methanol / Water Polar Protic~72%~28%Strongly hydrogen-bonds to the phenoxide oxygen, sterically hindering O-alkylation and forcing C-alkylation[2].
DMF + NaH Polar AproticVariableVariableExcessive base strength causes rapid alpha-deprotonation and catastrophic self-condensation of bromoacetonitrile.

Troubleshooting FAQs

Q1: My reaction mixture rapidly turns dark brown/black after adding bromoacetonitrile, and my product yield is negligible. What is failing? A1: You are observing the base-catalyzed degradation of the alkylating agent. Strong bases (like NaH or NaOH) readily abstract the alpha-protons of bromoacetonitrile[3]. This generates an alpha-carbanion that rapidly polymerizes via nucleophilic attack on unreacted bromoacetonitrile molecules. Resolution: Switch to a milder base, such as finely powdered, anhydrous Potassium Carbonate (K₂CO₃)[2]. Do not add the bromoacetonitrile all at once; introduce it dropwise via an addition funnel only after the phenoxide has completely formed.

Q2: I am identifying two products with nearly identical masses on my LC-MS. How do I prevent this? A2: You are generating a mixture of the desired O-alkylated product and the C-alkylated isomer (where the cyanomethyl group has attached to the carbon ring instead of the oxygen atom)[1]. Resolution: Ensure your solvent is strictly polar aprotic (anhydrous Acetone or Acetonitrile). Protic contamination (like water or trace alcohols) will hydrogen-bond to the phenoxide oxygen, shielding it and redirecting the electrophile to the aromatic ring[2].

Q3: The IR spectrum of my purified product shows a loss of the sharp nitrile peak (~2250 cm⁻¹) and a new broad stretch around 1650-1700 cm⁻¹. What happened? A3: Your target nitrile group has undergone base-catalyzed hydrolysis into an amide or carboxylic acid[3]. Resolution: This side reaction is caused by adventitious water in your base or solvent. Ensure your K₂CO₃ is thoroughly oven-dried prior to use and strictly utilize anhydrous solvents. Never use aqueous bases during your primary reaction phase.

Validated Experimental Protocol

To guarantee high yields and circumvent these systemic side reactions, execute this self-validating Standard Operating Procedure (SOP).

Phase 1: Phenoxide Generation (Exclusion of Water)

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of 3-bromo-5-chlorophenol in anhydrous Acetone (to a 0.2 M concentration)[2].

  • Add 1.5 equivalents of finely powdered, anhydrous K₂CO₃[2].

  • Validation Checkpoint: Stir the suspension vigorously at room temperature for 45 minutes. The complete formation of the phenoxide can generally be visually verified by a slight shift in the solution's color (often a pale yellow tint).

Phase 2: Electrophilic Addition (Control of Carbanion Formation) 4. Equip the flask with a reflux condenser and an addition funnel. 5. Dilute 1.1 equivalents of bromoacetonitrile in a small volume of anhydrous Acetone. 6. Add the bromoacetonitrile solution dropwise over 15 to 20 minutes at room temperature. Causality Note: Dropwise addition prevents localized concentration spikes, effectively mitigating reagent self-condensation[3]. 7. Gradually heat the mixture to a gentle reflux (~56°C) and maintain for 4 to 6 hours[1][2]. 8. Validation Checkpoint: Monitor via TLC (Hexanes:Ethyl Acetate 4:1). Stop the reaction immediately once the starting phenol spot is consumed. Prolonged heating post-completion risks nitrile hydrolysis[1].

Phase 3: Quench and Purification 9. Cool the mixture to room temperature. Filter the reaction mixture through a fritted glass funnel to remove the inorganic salts (KCl, excess K₂CO₃)[1]. 10. Concentrate the filtrate under reduced pressure to a crude residue. 11. Dissolve the crude residue in Diethyl Ether and wash sequentially with 5% aqueous NaOH (to deprotonate and extract any unreacted acidic phenol into the aqueous layer), followed by washing with deionized water and brine[1][2]. 12. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to yield the crude 2-(3-Bromo-5-chlorophenoxy)acetonitrile. Recrystallize from ethanol if necessary[1].

References

  • [1] BenchChem Technical Support. "Technical Support Center: Synthesis of Substituted Phenoxyacetonitriles". BenchChem, 2025. 4

  • [2] BenchChem Technical Support. "Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives". BenchChem, 2025. 2

  • [3] LifeChem Pharma Technical Insights. "Understanding Bromoacetonitrile: From Laboratory to Industrial Chemistry". LifeChem Pharma, July 2025. 3

Sources

Troubleshooting

Technical Support Center: Stability of 2-(3-Bromo-5-chlorophenoxy)acetonitrile in Solution

This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing 2-(3-Bromo-5-chlorophenoxy)acetonitrile in their experimental workflows. This document provide...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing 2-(3-Bromo-5-chlorophenoxy)acetonitrile in their experimental workflows. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability challenges encountered when this compound is in solution.

Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual decrease in the concentration of my 2-(3-Bromo-5-chlorophenoxy)acetonitrile stock solution in DMSO over time, even when stored at -20°C. What could be the cause?

While storing in DMSO at low temperatures is a standard practice, degradation can still occur, albeit at a slower rate. The primary cause is often residual water in the DMSO, which can lead to slow hydrolysis of the nitrile group. It is crucial to use anhydrous DMSO and to prepare small, single-use aliquots to minimize water absorption from the atmosphere during repeated freeze-thaw cycles.

Q2: My aqueous solution of 2-(3-Bromo-5-chlorophenoxy)acetonitrile, buffered at a neutral pH, shows significant degradation within a few hours at room temperature. What is the likely degradation pathway?

At neutral pH, the primary degradation pathway for 2-(3-Bromo-5-chlorophenoxy)acetonitrile in aqueous solutions is hydrolysis of the nitrile functional group.[1][2][3][4] This reaction proceeds first to an intermediate amide and subsequently to the corresponding carboxylic acid, 2-(3-bromo-5-chlorophenoxy)acetic acid. The rate of this hydrolysis can be accelerated by increased temperature and the presence of certain buffer species that may act as catalysts.[5]

Q3: Is 2-(3-Bromo-5-chlorophenoxy)acetonitrile sensitive to light?

Yes, similar to many aromatic compounds, 2-(3-Bromo-5-chlorophenoxy)acetonitrile has the potential to be photosensitive.[6][7] Exposure to light, particularly UV radiation, can lead to photodegradation. This can manifest as a change in the solution's color (e.g., developing a yellow tint) and the appearance of unexpected peaks in analytical analyses like HPLC.[6] It is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[8]

Q4: Can the type of solvent I use affect the stability of this compound?

Absolutely. The choice of solvent is a critical factor influencing the stability of 2-(3-Bromo-5-chlorophenoxy)acetonitrile. Protic solvents, such as water, alcohols, and to a lesser extent, even residual water in aprotic solvents, can participate in hydrolysis of the nitrile group. For short-term experiments, aprotic solvents like acetonitrile or anhydrous DMSO are generally preferred.

Q5: What are the recommended storage conditions for solid 2-(3-Bromo-5-chlorophenoxy)acetonitrile?

The solid compound should be stored in a tightly sealed container in a dry and well-ventilated place, protected from light.[9] Storage at room temperature is generally acceptable for the solid form.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Loss of Compound in Aqueous Buffers

Observation: You observe a significant decrease in the concentration of 2-(3-Bromo-5-chlorophenoxy)acetonitrile within the timeframe of your experiment when using aqueous buffers.

Root Cause Analysis: The most probable cause is hydrolysis of the nitrile group to a carboxylic acid, a reaction that can be catalyzed by acidic or basic conditions.[2][3][4] The rate of hydrolysis is dependent on pH, temperature, and buffer composition.[5][7]

Troubleshooting Workflow:

Caption: Workflow to address rapid compound degradation in aqueous buffers.

Detailed Steps:

  • Conduct a pH Stability Study:

    • Objective: To identify the pH range where 2-(3-Bromo-5-chlorophenoxy)acetonitrile exhibits maximum stability.

    • Protocol:

      • Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9).

      • Prepare a concentrated stock solution of the compound in a minimal amount of an organic solvent like acetonitrile or DMSO.

      • Spike the compound from the stock solution into each buffer to a final, known concentration.

      • Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).

      • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

      • Analyze the concentration of the remaining parent compound using a validated HPLC method.

      • Plot the concentration of 2-(3-Bromo-5-chlorophenoxy)acetonitrile versus time for each pH to determine the degradation rate.

  • Control the Temperature: Higher temperatures accelerate the rate of hydrolysis.[7] Whenever possible, conduct experiments at lower temperatures (e.g., on ice or at 4°C) to slow down degradation.

  • Prepare Solutions Fresh: The most reliable way to ensure the integrity of your compound is to prepare fresh solutions immediately before each experiment.

Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

Observation: Your HPLC or LC-MS analysis of a solution of 2-(3-Bromo-5-chlorophenoxy)acetonitrile shows the emergence of new, unexpected peaks over time.

Root Cause Analysis: These new peaks are likely degradation products. The primary degradation product is the hydrolyzed carboxylic acid, 2-(3-bromo-5-chlorophenoxy)acetic acid. Other minor degradation products could arise from photodegradation or reaction with other components in your solution.

Troubleshooting Workflow:

Caption: Workflow for identifying and mitigating the formation of degradation products.

Detailed Steps:

  • Characterize the Degradation Products:

    • Utilize LC-MS to determine the mass of the unknown peaks. The primary hydrolysis product, 2-(3-bromo-5-chlorophenoxy)acetic acid, will have a molecular weight corresponding to the addition of a water molecule to the parent compound.

    • If available, synthesize or purchase a standard of the suspected degradation product to confirm its identity by comparing retention times and mass spectra.

  • Perform a Photostability Study:

    • Objective: To determine if the compound is degrading due to light exposure.

    • Protocol:

      • Prepare two identical sets of solutions of the compound in your experimental solvent/buffer.

      • Wrap one set of vials completely in aluminum foil to protect them from light.

      • Expose both sets of vials to your typical laboratory lighting conditions for the duration of a standard experiment.

      • Analyze the samples from both the light-exposed and dark-control groups by HPLC at various time points.

      • A significantly greater decrease in the parent compound concentration and/or increase in degradation products in the light-exposed samples indicates photosensitivity.[6]

  • Ensure Solvent Purity: Use high-purity, HPLC-grade solvents to prepare your solutions. Impurities in solvents can sometimes react with the compound of interest.

Quantitative Data Summary: Factors Influencing Stability
FactorConditionImpact on Stability of 2-(3-Bromo-5-chlorophenoxy)acetonitrileRecommendation
pH Acidic (e.g., pH < 4) or Basic (e.g., pH > 8)Increased rate of nitrile hydrolysis.[2][3][4]Conduct experiments at or near neutral pH, or perform a pH stability study to find the optimal range.
Temperature Elevated (e.g., > 25°C)Accelerated degradation rates.[7]Maintain solutions at low temperatures (e.g., 2-8°C) and minimize time at elevated temperatures.[6]
Light Exposure to ambient or UV lightPotential for photodegradation.[6][7]Protect solutions from light using amber vials or aluminum foil.[8]
Solvent Protic solvents (e.g., water, methanol)Can act as a reactant in hydrolysis.Use aprotic solvents (e.g., anhydrous DMSO, acetonitrile) for stock solutions. Prepare aqueous solutions fresh.

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

This protocol provides a general starting point for developing an HPLC method to quantify 2-(3-Bromo-5-chlorophenoxy)acetonitrile and its primary hydrolysis product.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a gradient appropriate for separating the parent compound and its more polar degradation product (e.g., 5% B to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Analysis:

  • Construct a calibration curve using standards of known concentrations of 2-(3-Bromo-5-chlorophenoxy)acetonitrile.

  • Determine the concentration of the compound in your samples by comparing the peak area to the calibration curve.[10]

Protocol 2: General Handling and Solution Preparation
  • Handling Solid Compound: Handle 2-(3-Bromo-5-chlorophenoxy)acetonitrile in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Preparing Stock Solutions:

    • Use anhydrous DMSO or acetonitrile to prepare a concentrated stock solution (e.g., 10-50 mM).

    • Divide the stock solution into small, single-use aliquots in amber vials.

    • Store the aliquots at -20°C or -80°C.

  • Preparing Working Solutions:

    • Immediately before use, thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration in your experimental buffer or medium.

    • If precipitation occurs upon dilution into an aqueous buffer, consider reducing the final concentration or adding a small percentage of an organic co-solvent if your experimental system permits.[8]

References

  • Vertex AI Search. Nitrile to Acid - Common Conditions.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • Benchchem. Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis.
  • Chemguide. hydrolysis of nitriles.
  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Benchchem. Technical Support Center: Troubleshooting S 1360 Instability in Solution.
  • Benchchem. Troubleshooting Khellinol instability in solution.
  • SCBT. 1. PRODUCT AND COMPANY IDENTIFICATION 2. COMPOSITION/INFORMATION ON INGREDIENTS 3.
  • Allan Chemical Corporation. Top 5 Factors Affecting Chemical Stability.
  • RSC Publishing. Analytical Methods.
  • Slideshare. Factors affecting stability of drugs.
  • Benchchem. Analytical Methods for the Detection of 2-(4-Chlorophenoxy)
  • Sigma-Aldrich. 2-(3-bromo-2-chloro-phenyl)acetonitrile.
  • Sigma-Aldrich. 2-(5-Bromo-2-chlorophenyl)acetonitrile.

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 2-(3-Bromo-5-chlorophenoxy)acetonitrile

Welcome to the technical support center for the synthesis of 2-(3-Bromo-5-chlorophenoxy)acetonitrile . This guide is engineered for research scientists and process chemists who require a rigorous, field-proven understand...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-Bromo-5-chlorophenoxy)acetonitrile . This guide is engineered for research scientists and process chemists who require a rigorous, field-proven understanding of the O-alkylation of highly halogenated phenols. Rather than a rigid template, this guide is structured chronologically along the synthetic workflow, diagnosing specific impurities—such as hydrolysis byproducts, unreacted starting materials, and dimerization artifacts—while providing authoritative, self-validating protocols.

Executive Mechanistic Overview

The synthesis of 2-(3-bromo-5-chlorophenoxy)acetonitrile relies on a classic Williamson ether synthesis mechanism. The starting material, 3-bromo-5-chlorophenol[1], is deprotonated by a mild inorganic base to form a phenoxide nucleophile, which subsequently undergoes an SN2 substitution with bromoacetonitrile[2].

However, the specific stereoelectronic properties of the meta-halogenated phenol and the reactivity of the nitrile moiety create competing pathways that generate distinct impurities. Understanding this causality is critical for rational process optimization[3].

G SM1 3-Bromo-5-chlorophenol (Starting Material) Int1 Phenoxide Intermediate (Nucleophile) SM1->Int1 Deprotonation (-H+) Base Inorganic Base (e.g., K2CO3) Base->Int1 Prod 2-(3-Bromo-5-chlorophenoxy)acetonitrile (Target Product) Int1->Prod SN2 Substitution (+ Bromoacetonitrile) Imp2 Unreacted Starting Material (Impurity) Int1->Imp2 Incomplete Rxn (Base Depletion) SM2 Bromoacetonitrile (Electrophile) SM2->Prod Imp3 Dimerization Products (Baseline Tars) SM2->Imp3 Self-Condensation (Excess Base / Heat) Imp1 Hydrolysis Impurity (Phenoxyacetamide / Acid) Prod->Imp1 Harsh Aqueous Workup (Alkaline Hydrolysis)

Mechanistic pathway and impurity formation in 2-(3-bromo-5-chlorophenoxy)acetonitrile synthesis.

Reaction Condition Optimization & Impurity Profiling

The choice of solvent and base directly dictates the impurity profile. Polar aprotic solvents (like DMF or Acetonitrile) effectively solvate the metal cation, leaving the phenoxide anion highly nucleophilic, which strictly favors O-alkylation[4]. Protic solvents or strong bases (like NaOH) generate water and hydroxide ions, which aggressively hydrolyze the nitrile product.

Table 1: Quantitative Impurity Profiling Across Typical Reaction Conditions

Solvent SystemBase (Equiv)Temp (°C)O-Alkylation YieldHydrolysis ImpurityUnreacted Phenol
DMF (Anhydrous) K₂CO₃ (1.5)6092% < 1% 3%
Acetonitrile Cs₂CO₃ (1.2)8095% < 1% < 1%
Acetone K₂CO₃ (1.5)Reflux85% < 1%10%
Ethanol / Water NaOH (1.2)8045% > 22%18%
Diagnostic FAQ & Troubleshooting Guide

Q1: My HPLC trace shows a major polar impurity eluting earlier than the product, with a mass shift of +18 Da. What is it, and how do I prevent it? A1: You are observing the formation of 2-(3-bromo-5-chlorophenoxy)acetamide (or the corresponding acetic acid). Nitriles are highly susceptible to hydration to amides in the presence of strong bases (OH⁻) and water[3].

  • Causality: This usually occurs during a harsh basic aqueous workup or if NaOH was used as the primary base.

  • Solution: Switch to a mild base like anhydrous K₂CO₃ or Cs₂CO₃. During workup, if you need to wash out unreacted phenol, use a dilute, mild NaHCO₃ wash instead of strong NaOH, and maintain the aqueous layer pH strictly below 9.

Q2: The reaction stalls at ~75% conversion, leaving significant unreacted 3-bromo-5-chlorophenol. Adding more bromoacetonitrile does not push the reaction forward. Why? A2: Your alkylating agent (bromoacetonitrile) is likely undergoing base-catalyzed self-condensation or dimerization[5].

  • Causality: Bromoacetonitrile possesses highly acidic alpha-protons. If the deprotonation of the phenol is slow (e.g., due to poor solubility of K₂CO₃ in your solvent), the base will instead deprotonate bromoacetonitrile, causing it to polymerize into dark, baseline-immobile tars.

  • Solution: Ensure complete deprotonation of the phenol before adding the electrophile. Stir the phenol with the base in DMF for 30 minutes until a distinct color change occurs, then add the bromoacetonitrile dropwise at a lower temperature (e.g., 0-10 °C) before gradually warming the mixture to 60 °C.

Q3: Can I substitute chloroacetonitrile for bromoacetonitrile to reduce costs at scale? A3: Yes, but be prepared for a kinetic penalty. Bromide is a vastly superior leaving group in SN2 substitutions[2].

  • Causality: Chloroacetonitrile requires higher reaction temperatures (typically 80–90 °C) or the addition of a catalytic amount of NaI (Finkelstein reaction) to proceed efficiently. Without these adjustments, the elevated temperatures required for chloroacetonitrile will exacerbate the hydrolysis and dimerization impurities discussed above.

Validated Experimental Methodology

This self-validating protocol utilizes in-process controls (IPCs) to guarantee that each mechanistic step is verified before proceeding, minimizing impurity generation.

Reagents Required:

  • 3-Bromo-5-chlorophenol (1.0 eq)

  • Bromoacetonitrile (1.2 eq)

  • Potassium Carbonate, anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • System Preparation: Equip a flame-dried round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a thermocouple. Ensure all glassware is strictly moisture-free to prevent nitrile hydrolysis.

  • Deprotonation (IPC 1): Dissolve 3-bromo-5-chlorophenol in anhydrous DMF (approx. 5 mL/mmol). Add anhydrous K₂CO₃ in one portion. Stir at room temperature for 30 minutes.

    • Self-Validation: The solution should exhibit a noticeable color shift (typically to a pale yellow or light amber), visually confirming the formation of the highly nucleophilic phenoxide anion.

  • Electrophile Addition: Cool the reaction mixture to 5 °C using an ice bath. Add bromoacetonitrile dropwise over 15 minutes.

    • Causality: Low-temperature addition prevents the localized exothermic self-condensation of bromoacetonitrile[5].

  • Heating & Monitoring (IPC 2): Remove the ice bath and heat the mixture to 60 °C. Maintain for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Self-Validation: The starting phenol (Rf ~ 0.3, UV active) should deplete, yielding a new, less polar spot for the product (Rf ~ 0.6).

  • Aqueous Workup: Cool the reaction to room temperature and quench by pouring into a 5-fold volume of ice-cold water. Extract the aqueous mixture three times with Ethyl Acetate.

  • Impurity Purging: Wash the combined organic layers vigorously with cold water (three times) to remove residual DMF. Wash once with a mild 5% NaHCO₃ solution to purge trace unreacted phenol without inducing product hydrolysis, followed by a final brine wash[3].

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-(3-bromo-5-chlorophenoxy)acetonitrile. Purify via silica gel chromatography if analytical purity (>99%) is required.

References
  • General Catalog of Kanto Reagents, Chemicals & Biologicals. (Focus: 3-Bromo-5-chlorophenol). Kanto Co.1

  • (4-Bromo-2-formylphenoxy)acetonitrile: Alkylation Reactions of Substituted Salicylaldehydes. Benchchem. 2

  • Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem. 3

  • Dibromoacetonitrile - Organic Syntheses Procedure. Organic Syntheses. 5

  • Reagents For Organic Synthesis Volume 4 (O-alkylation yields). Archive.org. 4

Sources

Reference Data & Comparative Studies

Validation

Advanced Comparison Guide: 2-(3-Bromo-5-chlorophenoxy)acetonitrile vs. Classic Phenoxy Herbicides

Executive Summary & Strategic Context For over 70 years, classic phenoxy herbicides like 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid) have served as the foundation of broadleaf we...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

For over 70 years, classic phenoxy herbicides like 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid) have served as the foundation of broadleaf weed control. These molecules act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, unregulated growth. However, modern agrochemical and drug-development frameworks demand solutions to two persistent flaws in legacy phenoxies: off-target volatility and limited cuticular penetration of their salt formulations.

2-(3-Bromo-5-chlorophenoxy)acetonitrile (BCPA) represents a next-generation "pro-herbicide" approach. By replacing the polar carboxylic acid group (-COOH) with a lipophilic nitrile group (-C≡N), BCPA dramatically alters the molecule's physicochemical properties. It remains biologically inactive during application, preventing off-target receptor activation. Once absorbed, it relies on enzymatic hydrolysis by endogenous [1] to release the active phytotoxin directly inside the target tissue.

Structural & Mechanistic Divergence

The Nitrilase-Mediated "Pro-Herbicide" Pathway

Unlike 2,4-D, which immediately binds to plant receptors upon contact, BCPA is an inactive precursor. Its mechanism of action depends on a critical two-step bioactivation and signaling cascade:

  • Cellular Entry: The high lipophilicity of the nitrile group allows BCPA to rapidly penetrate the waxy leaf cuticle.

  • Bioactivation: Ubiquitous plant arylacetonitrilases (e.g., NIT1, NIT2, NIT3) catalyze the hydrolysis of the nitrile into the corresponding carboxylic acid—2-(3-bromo-5-chlorophenoxy)acetic acid (BCPAA)[1].

  • Receptor Engagement: The newly formed BCPAA acts as a "molecular glue," binding to[2].

  • Target Degradation: This complex recruits the SCF E3 ubiquitin ligase, leading to the proteasomal degradation of Aux/IAA transcriptional repressors[3].

  • Lethal Gene Expression: Free Auxin Response Factors (ARFs) subsequently upregulate genes like 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, triggering a lethal accumulation of ethylene and abscisic acid (ABA), resulting in tissue necrosis[2].

MOA BCPA 2-(3-Bromo-5-chlorophenoxy) acetonitrile (Pro-herbicide) Uptake Rapid Cuticular Penetration (High LogP) BCPA->Uptake Nitrilase Plant Nitrilases (NIT1-3) Hydrolyze Nitrile to Acid Uptake->Nitrilase Translocation BCPAA 2-(3-Bromo-5-chlorophenoxy) acetic acid (Active Toxin) Nitrilase->BCPAA Enzymatic Hydrolysis TIR1 Binds TIR1/AFB Auxin Receptor (Molecular Glue) BCPAA->TIR1 Target Binding Degradation Ubiquitination & Degradation of Aux/IAA Repressors TIR1->Degradation SCF Complex Recruitment GeneExpr Derepression of ARFs: Lethal Ethylene Production Degradation->GeneExpr Signaling Cascade

Nitrilase-mediated bioactivation and TIR1/AFB signaling cascade of BCPA.

Quantitative Performance Comparison

The substitution of an acid for a nitrile shifts the pharmacokinetics of BCPA. By masking the polar functional group, BCPA achieves superior formulation stability and uptake metrics compared to legacy counterparts.

Pharmacodynamic / Physicochemical Parameter2-(3-Bromo-5-chlorophenoxy)acetonitrile2,4-D (Acid/Salt)MCPA (Acid/Salt)
Functional Group Nitrile (-C≡N)Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)
Lipophilicity (LogP) ~3.8 (High)~2.8 (Moderate)~2.7 (Moderate)
Cuticular Penetration Half-Life < 1.5 hours4 - 6 hours4 - 6 hours
Volatility Risk Very LowHigh (for esters)Moderate
In Vitro TIR1 Affinity (Kd) > 100 μM (Inactive)~ 40 nM (Active)~ 50 nM (Active)
In Planta Efficacy (ED50) Equivalent to 2,4-D (post-hydrolysis)BaselineBaseline

Validated Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems. Causality is built into every step to ensure that researchers can confidently differentiate between the pro-herbicide (BCPA) and its active metabolite.

Protocol A: In Planta Nitrilase Hydrolysis Kinetics via LC-MS/MS

This protocol measures the exact conversion rate of the inactive nitrile into the active carboxylic acid inside plant tissue.

  • Step 1: Tissue Spiking & Extraction. Homogenize 500 mg of leaf tissue treated with BCPA in cold acetonitrile.

  • Step 2: Internal Standard Addition. Immediately spike the homogenate with 50 ng of ^13^C6-labeled BCPA and ^13^C6-2,4-D.

    • Expert Causality:Why use a stable isotope-labeled internal standard? Plant matrices contain high concentrations of polyphenols that cause severe ion suppression in the mass spectrometer’s electrospray ionization (ESI) source. The isotope standards co-elute identically with the analytes. This strictly corrects for matrix-induced signal quenching and extraction losses, ensuring the calculated Nitrile-to-Acid conversion ratio is an absolute, artifact-free metric.

  • Step 3: Chromatographic Separation. Run the supernatant through a C18 UPLC column using a gradient of 0.1% formic acid in water and methanol.

  • Step 4: MS/MS Detection. Monitor the transition of the parent nitrile and the mass-shifted acid metabolite using Multiple Reaction Monitoring (MRM) in negative ion mode.

Protocol B: TIR1/AFB Receptor Binding Affinity via Surface Plasmon Resonance (SPR)

Since BCPA is an inactive pro-herbicide, it must be proven that only its hydrolyzed form (BCPAA) binds to the target receptor.

  • Step 1: Surface Preparation. Immobilize recombinant Arabidopsis TIR1/ASK1 protein complexes onto a CM5 dextran sensor chip via standard amine coupling.

  • Step 2: Buffer Optimization. Formulate the running buffer (HEPES-buffered saline, pH 7.4) supplemented with 10 μM inositol hexakisphosphate (IP6).

    • Expert Causality:Why is IP6 mandatory in the buffer? TIR1 is an F-box protein whose structural folding and high-affinity auxin-binding pocket strictly depend on IP6 as a structural cofactor. Omitting IP6 will cause the immobilized TIR1 complex to denature or adopt an inactive conformation, yielding false-negative affinity data (Kd) for all synthetic auxins.

  • Step 3: Analyte Injection. Inject a concentration gradient (3.12 nM to 100 nM) of both BCPA (nitrile) and BCPAA (hydrolyzed acid) over the chip.

  • Step 4: Kinetic Fitting. Fit the sensograms using a 1:1 Langmuir binding model to prove that BCPA exhibits no affinity, while BCPAA binds in the nanomolar range.

Workflow cluster_0 Protocol A: Hydrolysis (LC-MS/MS) cluster_1 Protocol B: Target Affinity (SPR) Ext Tissue Extraction & Homogenization IS Spike Stable Isotope Internal Standard Ext->IS LCMS Quantify Nitrile vs. Acid Ratio IS->LCMS Immob Immobilize TIR1 on CM5 Chip Analyte Inject Analytes with IP6 Cofactor Immob->Analyte Kinetics Determine Kd (Binding Affinity) Analyte->Kinetics

Experimental workflows for tracking pro-herbicide hydrolysis (LC-MS/MS) and receptor validation (SPR).

Conclusion

By chemically masking the carboxylic acid motif, 2-(3-Bromo-5-chlorophenoxy)acetonitrile transcends the physical limitations of legacy phenoxy herbicides like 2,4-D and MCPA. Its design leverages high cuticular lipophilicity for rapid plant entry and exploits the plant's own enzymatic machinery (nitrilases) for localized bioactivation. For drug development and agrochemical professionals, this pro-herbicide framework offers a blueprint for creating highly penetrative, low-volatility active ingredients that drastically reduce environmental drift while maintaining the highly potent TIR1/AFB molecular mechanism.

References

  • Howden, A. J. M., Harrison, C. J., & Preston, G. M. (2009). Nitrilase enzymes and their role in plant–microbe interactions. Microbial Biotechnology. Available at:[Link][1]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Available at:[Link][3]

  • Grossmann, K. (2009). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior. Available at:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

2-(3-Bromo-5-chlorophenoxy)acetonitrile proper disposal procedures

As a Senior Application Scientist specializing in process chemistry and laboratory safety, I approach chemical waste management not merely as a regulatory obligation, but as a critical extension of the experimental workf...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in process chemistry and laboratory safety, I approach chemical waste management not merely as a regulatory obligation, but as a critical extension of the experimental workflow. Dealing with complex intermediates like 2-(3-Bromo-5-chlorophenoxy)acetonitrile requires an absolute understanding of its structural liabilities.

This compound presents a dual-hazard profile: a highly stable halogenated aromatic backbone coupled with a reactive nitrile moiety. Incorrect disposal can lead to dangerous in-situ reactions, the generation of toxic gases, or severe regulatory violations under the Resource Conservation and Recovery Act (RCRA).

Here is the authoritative, self-validating guide to managing and disposing of 2-(3-Bromo-5-chlorophenoxy)acetonitrile safely.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

Before handling waste, scientists must understand the causal relationship between a molecule's structure and its physical risks.

  • The Halogenated Phenoxy Ring (Br, Cl): The presence of both bromine and chlorine unequivocally categorizes this compound as Halogenated Organic Waste [1]. Halogenated solvents and solids must never be mixed with non-halogenated waste streams[2]. Causality: High-temperature incineration of halogens produces corrosive hydrogen halides (HCl, HBr). If mixed into standard organic waste streams, it can destroy incinerator scrubbers, generate toxic dioxins, and drastically increase institutional disposal costs[2].

  • The Nitrile Moiety (-C≡N): While stable under neutral conditions, nitriles are highly susceptible to acid- or base-catalyzed hydrolysis. Causality: Exposure to strong acids or bases can hydrolyze the nitrile group into corresponding amides or carboxylic acids, potentially releasing toxic byproducts or altering the waste's pressurization profile[3]. Therefore, it must be strictly segregated from acidic or alkaline waste streams.

Quantitative Waste Parameters

To maintain a self-validating safety system, every protocol must be backed by measurable data. Do not rely on visual estimations. Ensure your waste management adheres to the following quantitative limits:

ParameterPermissible Limit / TargetMechanistic RationaleReference
Halogen Content > 10% (Classify as Halogenated)Determines the disposal stream; prevents corrosive damage and dioxin formation in non-specialized incinerators.[4]
pH Range 5.5 – 9.5Neutral pH prevents the acid/base-catalyzed hydrolysis of the nitrile group.[2]
Container Fill Level ≤ 90% (Leave ~1 inch headspace)Accommodates temperature-induced vapor expansion, preventing container rupture or over-pressurization.[5]
SAA Storage Time Up to 1 year (if partially full)Complies with EPA/RCRA satellite accumulation rules; once full, containers must be transferred within 3 days.[6]

Operational Disposal Protocol: A Self-Validating Workflow

This step-by-step methodology incorporates immediate verification checks to ensure laboratory safety and regulatory compliance.

Step 1: Hazard Verification & Segregation
  • Action: Verify the pH of the bulk waste solution containing the 2-(3-Bromo-5-chlorophenoxy)acetonitrile using pH indicator paper before containerization.

  • Validation Check: Ensure the pH is between 5.5 and 9.5[2]. If the waste is highly acidic or basic, it must be neutralized carefully in a fume hood before entering the organic waste stream, or collected separately as an acutely hazardous corrosive mixture.

  • Segregation: Designate the waste strictly for the "Halogenated Organic Solvents" stream[4]. Do not mix with non-halogenated solvents like acetone or ethanol, and absolutely keep away from strong oxidizers[3].

Step 2: Containerization (The 90% Rule)
  • Action: Transfer the waste into a chemically compatible container, such as High-Density Polyethylene (HDPE) or a specifically designated safety disposal can[5].

  • Validation Check: Fill the container to no more than 90% capacity. Leave at least 1 inch of headspace at the top[4].

  • The "Closed Container" Rule: Cap the container immediately after the transfer. The EPA strictly mandates that hazardous waste containers must remain closed at all times, except when actively adding or removing waste, or if in-line venting is required for active instrument operation[7].

Step 3: Satellite Accumulation Area (SAA) Management
  • Action: Move the sealed container to your laboratory's designated SAA. Apply a "Hazardous Waste" label immediately upon the first drop of waste entering the container[4].

  • Validation Check: Ensure the label lists all constituents (e.g., "Waste 2-(3-Bromo-5-chlorophenoxy)acetonitrile, Dichloromethane"). Abbreviations or chemical structures are legally invalid on EPA labels. Ensure secondary containment (spill trays) is used beneath the primary container[5].

  • Time Tracking: Containers can remain in the SAA for up to one year, but once the container reaches maximum volume limits (e.g., 55 gallons), it must be removed within 3 days[6].

Step 4: EHS Transfer & Manifesting
  • Action: Submit a transfer request to your institutional Environmental Health and Safety (EHS) department.

  • Validation Check: Confirm the appropriate hazardous waste codes are applied before off-site transport. Depending on the solvent matrix used with the chemical, F-codes (e.g., F002 for spent halogenated solvents) or D-codes for toxicity characteristics will apply[1],[7].

Visual Workflow Diagram

G Start Waste Generation: 2-(3-Bromo-5-chlorophenoxy)acetonitrile CheckPH Verify Waste pH (Target: 5.5 - 9.5) Start->CheckPH Prevent Hydrolysis Segregate Segregate as Halogenated Organic Waste CheckPH->Segregate pH Confirmed Container Transfer to HDPE Container (Leave 10% Headspace) Segregate->Container Avoid Non-Halogenated SAA Store in SAA (Keep Closed at All Times) Container->SAA Disposal EHS Manifesting & High-Temp Incineration SAA->Disposal Max 1 Year or 3 Days (Full)

Fig 1: Stepwise operational workflow for halogenated nitrile waste segregation and RCRA disposal.

References

1.1 2.2 3.7 4.3 5.5 6. 6 7.4

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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